molecular formula C4H6N2O3S B030410 N-Nitrosothioproline CAS No. 86594-16-3

N-Nitrosothioproline

Cat. No.: B030410
CAS No.: 86594-16-3
M. Wt: 162.17 g/mol
InChI Key: LGLMHMRNPVACGS-VKHMYHEASA-N
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Description

N-Nitrosothioproline (Thioproline nitrosoamine) is a significant N-nitroso compound frequently investigated as a model analyte in the study of endogenous nitrosation. Unlike many other N-nitrosamines, it is notable for its relative stability and is often considered a non-carcinogenic marker, making it a critical tool for understanding the formation, metabolism, and excretion pathways of nitrosated compounds in biological systems. Its primary research value lies in analytical chemistry and toxicology, where it serves as a high-purity reference standard for the development and validation of sensitive detection methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers utilize this compound to quantify endogenous nitrosation in vivo, providing insights into an individual's exposure to dietary nitrites and nitrates and their subsequent reaction with proline and other amines. By studying its pharmacokinetics and clearance, scientists can assess the overall burden of N-nitroso compound formation, a process linked to the etiology of certain cancers. This compound is indispensable for probing the mechanisms of nitrosative stress and for calibrating equipment in food safety, environmental analysis, and biochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMHMRNPVACGS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006946
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86594-16-3
Record name (4R)-3-Nitroso-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosothioproline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
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Record name 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Formation of N-Nitrosothioproline from Dietary Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Nitroso Compounds and the Unique Role of N-Nitrosothioproline

N-nitroso compounds (NOCs) are a class of chemical compounds that have garnered significant attention in the fields of toxicology and chemical carcinogenesis due to the potent carcinogenic activity of many of its members.[1] Humans are exposed to NOCs through various environmental sources, including diet, tobacco smoke, and certain occupational settings. However, a substantial portion of our exposure arises from the endogenous formation of these compounds within our own bodies, primarily in the acidic environment of the stomach, from the chemical reaction of nitrosating agents with secondary amines and amides derived from our diet.[2]

This guide focuses on a specific, non-carcinogenic N-nitroso compound, this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid (NTCA).[3] NTPRO is formed from the reaction of dietary thioproline with nitrosating agents. Thioproline, or thiazolidine-4-carboxylic acid, is found in various cooked foods and can also be formed endogenously.[3][4] Due to its rapid formation and excretion in urine without being metabolized, NTPRO has been proposed as a sensitive biomarker for assessing an individual's capacity for endogenous nitrosation.[3][5] Understanding the dynamics of NTPRO formation provides a valuable window into the complex interplay between diet, metabolism, and the potential for in vivo generation of both benign and carcinogenic N-nitroso compounds.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the endogenous formation of NTPRO, from its chemical basis to its practical application in research.

The Chemistry of this compound Formation: A Mechanistic Perspective

The formation of NTPRO is a classic example of N-nitrosation, a chemical reaction where a nitroso group (-N=O) is introduced to an amine. In the context of endogenous formation, this reaction is primarily acid-catalyzed and occurs in the stomach.

The key precursors for NTPRO formation are:

  • Thioproline (Thiazolidine-4-carboxylic acid): A secondary amine that acts as the substrate for nitrosation.

  • Nitrosating agents: These are derived from dietary nitrate (NO₃⁻) and nitrite (NO₂⁻).

The overall process can be visualized as a multi-step pathway:

Dietary_Nitrate Dietary Nitrate (NO₃⁻) (e.g., from leafy greens) Salivary_Nitrite Salivary Nitrite (NO₂⁻) Dietary_Nitrate->Salivary_Nitrite Bacterial Reduction in Saliva Stomach_Nitrite Nitrite (NO₂⁻) in Stomach Salivary_Nitrite->Stomach_Nitrite Dietary_Nitrite Dietary Nitrite (NO₂⁻) (e.g., from cured meats) Dietary_Nitrite->Stomach_Nitrite Nitrous_Acid Nitrous Acid (HNO₂) Stomach_Nitrite->Nitrous_Acid Acidic Conditions (Low pH) Nitrosating_Agent Nitrosating Agent (N₂O₃) Nitrous_Acid->Nitrosating_Agent Dimerization NTPRO This compound (NTPRO) Nitrosating_Agent->NTPRO N-Nitrosation Thioproline Dietary Thioproline Thioproline->NTPRO Excretion Urinary Excretion NTPRO->Excretion

Figure 1: Pathway of Endogenous this compound Formation.

Kinetics and pH Dependence:

The rate of N-nitrosation is highly dependent on pH. The reaction is most efficient in acidic conditions, typically between pH 2 and 4, which aligns with the environment of the stomach.[6][7] This is because the active nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from the dimerization of nitrous acid (HNO₂), which itself is in equilibrium with nitrite (NO₂⁻) under acidic conditions.[7]

Thioproline is nitrosated approximately 1000 times faster than its analogue, proline.[3] This enhanced reactivity makes it a highly sensitive probe for detecting even low levels of nitrosating agents in the body.

Dietary Precursors: The Building Blocks of Endogenous NTPRO

The formation of NTPRO is directly influenced by the dietary intake of its precursors: thioproline, nitrate, and nitrite.

Thioproline:

Thioproline is found in a variety of cooked foods.[3][4] Its formation is often a result of the Maillard reaction and other heat-induced chemical changes during cooking. While comprehensive quantitative data across all food types is limited, notable sources include:

  • Cooked fish (e.g., cod)[3]

  • Dried and cooked mushrooms (e.g., shiitake)[3]

  • Various cooked vegetables[4]

Nitrate and Nitrite:

Dietary nitrate is abundant in many vegetables, particularly leafy greens, while nitrite is commonly used as a preservative in cured meats.[8][9][10] The following table provides a summary of the typical nitrate and nitrite content in various common food items.

Food CategoryFood ItemMean Nitrate (mg/kg)Mean Nitrite (mg/kg)
Vegetables
Arugula4191.88≤12.27
Beetroot495 (in 100g)0.21–0.74 (in 100g)
Celery1610≤12.27
Lettuce1432.21≤12.27
Radish625 (in 100g)0.21–0.74 (in 100g)
Spinach1590.35≤12.27
Processed Meats
Bacon36.527
Chorizo101.61-
Ham16.628
Sausages (fresh)77.43-
Fruits 7.50–46.8 (in 100g)0.15–0.71 (in 100g)
Dairy Products 1.26–5.75 (in 100g)0.14–0.45 (in 100g)

Data compiled from multiple sources.[8][9][11][12]

Factors Influencing Endogenous NTPRO Formation

The in vivo formation of NTPRO is not solely dependent on precursor availability but is also modulated by a variety of dietary and physiological factors that can either inhibit or promote the nitrosation reaction.

Inhibitors of Nitrosation:

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent inhibitor of N-nitrosation.[1][13] It acts by rapidly reducing nitrosating agents, such as N₂O₃, to nitric oxide (NO), which is less reactive towards amines.[14] This effectively scavenges the nitrosating species before they can react with thioproline.[15]

  • Polyphenols and other Antioxidants: Many plant-derived polyphenols and other antioxidants found in fruits, vegetables, and beverages like tea also exhibit inhibitory effects on nitrosation through similar reducing mechanisms.[16]

Promoters of Nitrosation:

While not as extensively studied in the context of NTPRO specifically, certain factors are known to promote N-nitrosation in general:

  • Thiocyanate (SCN⁻): Present in saliva, especially in smokers, thiocyanate can catalyze nitrosation by forming nitrosyl thiocyanate (ONSCN), a more potent nitrosating agent than N₂O₃.

  • Inflammation: Inflammatory conditions can lead to increased endogenous production of nitric oxide by macrophages, which can be oxidized to form nitrosating agents.[2]

Experimental Methodologies for NTPRO Analysis

The unique properties of NTPRO make it an excellent tool for studying endogenous nitrosation. Here, we outline the core experimental protocols for its assessment.

The "Thioproline Test": In-Vivo Assessment of Endogenous Nitrosation

This protocol is designed to quantify an individual's capacity for endogenous nitrosation by administering a known amount of thioproline and measuring the subsequent excretion of NTPRO in the urine.[3][5]

Start Start: Subject Preparation Diet Controlled Diet (Low Nitrate/Nitrite) Start->Diet Baseline Baseline 24h Urine Collection Diet->Baseline 24-48h Dosing Oral Administration of Nitrate and Thioproline Baseline->Dosing Collection Post-Dosing 24h Urine Collection Dosing->Collection Analysis Urine Sample Analysis for NTPRO Collection->Analysis Data Data Interpretation Analysis->Data End End Data->End

Figure 2: Workflow for the In-Vivo "Thioproline Test".

Step-by-Step Methodology:

  • Subject Recruitment and Ethical Considerations:

    • Recruit healthy volunteers with informed consent.

    • Obtain approval from the relevant Institutional Review Board (IRB).

    • Exclude individuals with known gastrointestinal or renal disorders.

  • Dietary Control (Rationale: To minimize baseline exposure to nitrosation precursors):

    • For 24-48 hours prior to the test, subjects consume a controlled diet low in nitrate and nitrite.

    • Provide subjects with a list of allowed and disallowed foods. Disallowed foods typically include cured meats, leafy green vegetables, and beetroot.

  • Baseline Urine Collection (Rationale: To establish a baseline NTPRO excretion level):

    • Subjects perform a complete 24-hour urine collection in provided containers with a preservative (e.g., sodium azide).

    • Record the total volume of urine collected.

    • Store aliquots at -20°C or lower until analysis.

  • Dosing Protocol (Rationale: To provide a standardized load of precursors for nitrosation):

    • Following the baseline collection period, subjects ingest a standardized dose of nitrate (e.g., as sodium nitrate solution or in a low-nitrate vegetable juice) followed by a precise dose of thioproline (e.g., 60 mg).[3]

    • The timing of the doses should be consistent across all subjects.

  • Post-Dosing Urine Collection (Rationale: To capture the NTPRO formed from the administered precursors):

    • Subjects immediately begin a second 24-hour urine collection.

    • Record the total volume and store aliquots as in the baseline collection.

  • Sample Analysis:

    • Analyze the urine samples for NTPRO content using a validated analytical method, such as LC-MS/MS (see protocol below).

  • Data Analysis and Interpretation:

    • Calculate the total amount of NTPRO excreted in both the baseline and post-dosing periods (concentration × total volume).

    • The difference between the post-dosing and baseline NTPRO excretion represents the amount of NTPRO formed from the administered precursors.

    • This value serves as an index of the individual's endogenous nitrosation potential.

Quantification of NTPRO in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of NTPRO in biological matrices like urine.[17][18]

Sample Urine Sample Spike Spike with Internal Standard (e.g., ¹⁵N-labeled NTPRO) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography (LC) Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification

Figure 3: Analytical Workflow for NTPRO Quantification.

Step-by-Step Methodology:

  • Sample Preparation (Rationale: To isolate NTPRO from interfering matrix components):

    • Thaw urine samples to room temperature.

    • Centrifuge to remove any particulate matter.

    • Spike a known volume of urine with a known amount of an internal standard (e.g., ¹⁵N-labeled NTPRO) to correct for extraction losses and matrix effects.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • LC-MS/MS Analysis (Rationale: To separate NTPRO from other compounds and specifically detect and quantify it):

    • Liquid Chromatography:

      • Inject the extracted sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

      • Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid) to achieve chromatographic separation.

    • Tandem Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Monitor specific precursor-to-product ion transitions for both NTPRO and its labeled internal standard.

  • Quantification (Rationale: To determine the concentration of NTPRO in the original sample):

    • Prepare a calibration curve using standards of known NTPRO concentrations.

    • Calculate the ratio of the peak area of NTPRO to the peak area of the internal standard for both the samples and the calibration standards.

    • Determine the concentration of NTPRO in the samples by interpolating from the calibration curve.

Significance and Interpretation of NTPRO Levels

The measurement of urinary NTPRO provides a valuable, non-invasive tool for assessing the in vivo formation of N-nitroso compounds.[5] Elevated levels of NTPRO following a dietary challenge with its precursors can indicate a higher individual capacity for endogenous nitrosation. This information is crucial for:

  • Epidemiological Studies: Investigating the links between diet, endogenous nitrosation, and the risk of various chronic diseases.

  • Clinical Research: Evaluating the efficacy of dietary interventions or pharmaceutical agents designed to inhibit nitrosamine formation.[19]

  • Personalized Nutrition: Potentially identifying individuals who may be more susceptible to the formation of carcinogenic N-nitroso compounds from their diet.

It is important to note that while NTPRO itself is not considered carcinogenic, its formation serves as a surrogate marker for the conditions that could lead to the formation of other, more harmful N-nitroso compounds.

Conclusion

The endogenous formation of this compound from dietary precursors is a complex yet well-characterized process that serves as a powerful model for understanding in vivo nitrosation. The high reactivity of its precursor, thioproline, and the stability of the resulting NTPRO make it an ideal biomarker for assessing an individual's nitrosation capacity. By employing robust experimental designs, such as the "Thioproline Test," and sensitive analytical techniques like LC-MS/MS, researchers can gain valuable insights into the interplay between diet, metabolism, and the potential for endogenous formation of N-nitroso compounds. This knowledge is fundamental for advancing our understanding of the role of diet in health and disease and for developing effective strategies for mitigating potential risks associated with N-nitroso compound exposure.

References

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  • Tannenbaum, S. R., & Mergens, W. (1980). Reaction of nitrite with vitamins C and E. Annals of the New York Academy of Sciences, 355(1), 267-279.
  • Tsuda, M., et al. (1988). A new class of N-nitroso compounds, N-nitrosothiazolidine 4-carboxylic acid and its 2-alkyl derivatives, found in human urine.
  • Williams, D. L. (2004). Nitrosation reactions and the chemistry of nitric oxide. Elsevier.
  • Wishnok, J. S. (1993). Inhibition of nitrosamine formation by ascorbic acid. The American journal of clinical nutrition, 57(5 Suppl), 794S-797S.
  • World Health Organization. (2011). Safety evaluation of certain food additives and contaminants.
  • Zeisel, S. H., et al. (1988). Nitrite and nitrate in human and animal nutrition.
  • Zhang, Y., et al. (2021). Development of a Food Composition Database for Assessing Nitrate and Nitrite Intake from Animal-based Foods. Molecular Nutrition & Food Research, 65(23), 2100615.
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  • Remedy Publications LLC. (2022). Six Months of Thiazolidine Carboxylic Acid Treatment Causes Significant Improvement in FibroTest in Patients with Non-Alcoholic.
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Sources

An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Nitrosothioproline (NTPRO) Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Nitrosothioproline (NTPRO) in Research and Safety

This compound (NTPRO), or N-nitroso-L-thiazolidine-4-carboxylic acid, is a significant N-nitroso compound that has garnered considerable attention in the fields of toxicology, pharmacology, and drug safety.[1][2] Unlike many N-nitrosamines, which are potent carcinogens, NTPRO is generally considered non-mutagenic and is a major N-nitroso compound found in human urine.[1][3] Its presence in urine serves as a valuable biomarker for endogenous nitrosation, reflecting the body's exposure to nitrosating agents from dietary and environmental sources.[2][4] Thioproline, the precursor to NTPRO, is an effective nitrite-trapping agent, reacting with nitrosating agents much faster than other amino acids like proline.[1][5][6]

The recent focus on nitrosamine impurities in pharmaceutical products has underscored the urgent need for high-purity analytical standards.[7][8] An accurately characterized NTPRO standard is indispensable for the development and validation of sensitive analytical methods required to quantify trace-level impurities, conduct toxicological studies, and monitor human exposure. This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and characterization of a high-purity NTPRO standard, grounded in established chemical principles and safety protocols.

Section 1: Chemical Synthesis of this compound

The synthesis of NTPRO is achieved through the nitrosation of its secondary amine precursor, L-Thioproline (also known as thiazolidine-4-carboxylic acid). The process is a classic electrophilic substitution reaction where a nitrosonium ion (NO⁺) attacks the lone pair of electrons on the nitrogen atom of the thioproline ring.

Principle and Mechanism of Nitrosation

The nitrosation of thioproline is remarkably efficient, occurring 20 to 60 times faster than that of its structural analog, L-proline, over a wide acidic pH range.[1] The reaction is typically performed in an aqueous acidic medium using sodium nitrite (NaNO₂) as the nitrosating agent. The acid (e.g., HCl) protonates the nitrite anion to form nitrous acid (HNO₂), which then exists in equilibrium with its protonated form and dinitrogen trioxide (N₂O₃), the active nitrosating species.

A proposed kinetic model suggests a fascinating mechanism where the initial nitrosation may occur at the sulfur atom, followed by a rapid intramolecular transfer of the nitroso group to the nitrogen atom.[9] This unique pathway may contribute to the enhanced reaction rate compared to other secondary amines.

Purification_Workflow cluster_0 Purification Process Crude Crude Aqueous Reaction Mixture LLE Liquid-Liquid Extraction (Dichloromethane) Crude->LLE Organic Organic Extract (Crude NTPRO) LLE->Organic Recrystal Recrystallization Organic->Recrystal Final High-Purity NTPRO Standard Recrystal->Final caption Figure 2: Multi-Step Purification Workflow for NTPRO. Validation_Workflow Product Purified NTPRO Solid MS Mass Spectrometry (MS) Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR HPLC HPLC-UV/MS Product->HPLC Result_MS Confirms Molecular Weight MS->Result_MS Result_NMR Confirms Chemical Structure NMR->Result_NMR Result_HPLC Determines Purity (e.g., >98%) HPLC->Result_HPLC Standard Certified NTPRO Reference Standard Result_MS->Standard Result_NMR->Standard Result_HPLC->Standard caption Figure 3: Analytical Workflow for NTPRO Standard Validation.

Sources

Metabolic Pathways to N-Nitrosothioproline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Nitrosothioproline (NTPRO) is a significant N-nitrosamino acid frequently detected in human urine, serving as a key biomarker for endogenous nitrosation. Its formation, at the crossroads of diet, lifestyle, and cellular metabolism, presents a compelling area of study for researchers in toxicology, pharmacology, and drug development. This technical guide provides an in-depth exploration of the metabolic pathways leading to NTPRO formation. We will dissect the chemical kinetics, enzymatic and non-enzymatic nitrosation mechanisms, and the array of factors that modulate its synthesis in vivo. This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind NTPRO formation and the experimental methodologies to investigate this critical biomarker.

Introduction: The Significance of this compound

N-nitroso compounds (NOCs) are a class of potent carcinogens, and human exposure can occur through both exogenous sources and endogenous formation.[1] Unlike many carcinogenic N-nitrosamines, this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid (NTCA), is considered non-mutagenic and non-carcinogenic.[2] This unique characteristic, combined with its excretion in urine without being metabolized, makes it an excellent and sensitive probe for quantifying the body's capacity for endogenous nitrosation.[2][3] Understanding the pathways to its formation provides a window into the complex interplay of dietary precursors, nitrosating agents, and the cellular environments that can lead to the synthesis of more harmful NOCs.

The precursor to NTPRO is thioproline (thiazolidine-4-carboxylic acid), a cyclic sulfur-containing amino acid.[4] Thioproline itself is formed from the condensation of L-cysteine and formaldehyde, a reaction that can be part of a detoxification pathway for formaldehyde.[4] It is found in various cooked foods, such as cod and dried shiitake mushrooms.[2] The study of NTPRO formation, therefore, involves tracing the journey of these dietary components through metabolic and chemical transformations within the body.

The Chemical Landscape of NTPRO Formation: Precursors and Nitrosating Agents

The synthesis of NTPRO is fundamentally a nitrosation reaction, where a nitroso group (-N=O) is added to the secondary amine nitrogen of the thioproline molecule. This process is governed by the availability of both the thioproline substrate and a suitable nitrosating agent.

Thioproline: The Substrate

Thioproline (L-thiazolidine-4-carboxylate or L-T4C) is a proline analog containing a sulfur atom in the heterocyclic ring.[5] Its metabolic origins are tied to the detoxification of formaldehyde through its condensation with cysteine.[4] Dietary sources include certain cooked foods, making its availability for nitrosation dependent on dietary habits.[2] The pKa of the nitrogen atom in thioproline is significantly lower than that of proline (6.24 vs. 10.6), which influences its chemical reactivity and makes it a more effective "nitrite-trapping" agent.[2][5]

Nitrosating Agents: The Reactive Species

The ultimate source of the nitroso group is often dietary nitrate (NO₃⁻), which is abundant in vegetables.[6] Oral bacteria reduce nitrate to nitrite (NO₂⁻), which is then swallowed. In the acidic environment of the stomach, nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then form various reactive nitrosating species, with the primary ones being:

  • Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of nitrous acid, N₂O₃ is a potent nitrosating agent at physiological pH.[7]

  • Nitrosonium ion (NO⁺): In strongly acidic conditions, nitrous acid can dehydrate to form the highly electrophilic nitrosonium ion.[8]

  • Nitrosyl halides (XNO): In the presence of halide ions like chloride (abundant in the stomach), nitrosyl chloride (NOCl) can be formed, which is also a potent nitrosating agent.

  • Nitric Oxide (•NO) derived species: Nitric oxide, produced endogenously by nitric oxide synthases (NOS) or from the reduction of nitrite, can be oxidized to form N₂O₃, contributing to nitrosation.[9]

Core Metabolic Pathways to NTPRO Formation

The formation of NTPRO can proceed through distinct, yet interconnected, pathways: non-enzymatic chemical nitrosation, primarily in the stomach, and cell-mediated nitrosation, which can occur in various tissues.

Non-Enzymatic Nitrosation in the Gastric Environment

The acidic milieu of the stomach provides a highly favorable environment for the chemical nitrosation of dietary thioproline.

Kinetic studies reveal a fascinating and efficient two-step mechanism for thioproline nitrosation that distinguishes it from proline and other secondary amines.[3]

  • Initial S-Nitrosation: The nitrosating agent (e.g., N₂O₃) initially attacks the sulfur atom of the thiazolidine ring, which is more nucleophilic than the secondary amine nitrogen under these conditions. This rapid and reversible step forms an S-nitrosothioproline intermediate.

  • Intramolecular Rearrangement: The nitroso group is then transferred intramolecularly from the sulfur to the nitrogen atom. The rate-limiting step in this rearrangement is the loss of a proton from the nitrogen atom of the S-nitrosated intermediate.[3]

This two-step process explains the remarkably high rate of NTPRO formation compared to N-nitrosoproline (NPRO). Thioproline is nitrosated approximately 1000 times faster than proline in vitro.[2]

NTPRO_Formation_Pathway cluster_activation Activation Thioproline Thioproline (from diet/cysteine + formaldehyde) S_Nitroso S-Nitrosothioproline (Intermediate) Thioproline->S_Nitroso 1. S-Nitrosation (fast) Nitrate Dietary Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) (salivary reduction) Nitrate->Nitrite Bacterial Reduction NitrousAcid Nitrous Acid (HNO₂) (in stomach acid) Nitrite->NitrousAcid H⁺ NitrosatingAgent Nitrosating Agent (e.g., N₂O₃, NO⁺) NitrousAcid->NitrosatingAgent NitrosatingAgent->S_Nitroso NTPRO This compound (NTPRO) S_Nitroso->NTPRO Excretion Urinary Excretion NTPRO->Excretion

Figure 1: Non-enzymatic pathway of this compound formation.
Cell-Mediated Nitrosation

Beyond the stomach, NTPRO formation can be mediated by specific cell types, particularly those involved in the inflammatory response.

Stimulated macrophages are a significant source of nitric oxide (•NO) via the inducible nitric oxide synthase (iNOS) enzyme. This endogenously produced •NO can be oxidized to form potent nitrosating agents. Studies have shown that activated macrophages can directly nitrosate both thioproline and proline.[10] In these experiments, the amount of NTPRO produced was significantly higher than that of NPRO, again highlighting the greater reactivity of thioproline.[10] This pathway is particularly relevant in conditions of chronic inflammation, where localized production of nitrosating agents could contribute to the overall body burden of N-nitroso compounds.

Macrophage_Nitrosation cluster_macrophage Activated Macrophage LPS_IFN Stimulus (e.g., LPS, IFN-γ) iNOS Inducible Nitric Oxide Synthase (iNOS) LPS_IFN->iNOS Induces Arginine L-Arginine NO Nitric Oxide (•NO) Arginine->NO iNOS Oxidation Oxidation NO->Oxidation NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) Oxidation->NitrosatingAgent NTPRO This compound (NTPRO) NitrosatingAgent->NTPRO Nitrosation Thioproline Thioproline Thioproline->NTPRO

Figure 2: Macrophage-mediated this compound formation.

Modulators of NTPRO Formation: Catalysis and Inhibition

The rate of NTPRO formation is not static but is influenced by various dietary and endogenous factors that can either accelerate or inhibit the nitrosation reaction.

FactorEffect on NTPRO FormationMechanism of Action
pH Increases with decreasing pHFacilitates the formation of nitrous acid and other nitrosating species from nitrite.[8]
Ascorbic Acid (Vitamin C) Primarily inhibitoryReacts with nitrosating agents, effectively scavenging them before they can react with thioproline.[11][12] However, under certain acidic conditions, it can paradoxically accelerate the nitrosation of some amines.[13]
Thiocyanate (SCN⁻) CatalyticReacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a more potent nitrosating agent.[14][15] Salivary thiocyanate levels are higher in smokers.[15]
Phenolic Compounds InhibitoryCan act as antioxidants and scavenge nitrosating agents.
Temperature Increases with temperatureStandard kinetic effect on reaction rates.

Table 1: Key Modulators of this compound Formation

Experimental Protocols: Quantification of NTPRO in Biological Samples

The analysis of NTPRO in biological fluids, primarily urine, is crucial for its use as a biomarker. Gas chromatography with a thermal energy analyzer (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques.

Sample Preparation and Extraction

The goal of sample preparation is to isolate NTPRO from the complex urine matrix and remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) of NTPRO from Urine

This protocol is a representative workflow based on established methods for N-nitrosamino acids.

  • Sample Collection: Collect a 24-hour urine sample and store it at -20°C until analysis.

  • Acidification: Thaw the urine sample and acidify a 10 mL aliquot to pH 1-2 with sulfuric acid. This step protonates NTPRO, making it more amenable to extraction.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C₅-NPRO, as a surrogate if isotopically labeled NTPRO is unavailable) to the acidified sample for accurate quantification.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by acidified water (pH 1-2) through it.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove salts and other polar interferences.

  • Elution: Elute the NTPRO and internal standard from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization if using GC-TEA.

Analytical Determination by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the direct analysis of NTPRO without the need for derivatization.

Instrumental Conditions (Illustrative)

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic to elute NTPRO.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • NTPRO Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.

    • Internal Standard Transition: Monitor the corresponding transition for the internal standard.

NTPRO_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Acidify Acidify to pH 1-2 Urine->Acidify Spike Spike with Internal Standard Acidify->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute NTPRO SPE->Elute DryReconstitute Dry and Reconstitute Elute->DryReconstitute LC Liquid Chromatography (Separation) DryReconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis (Quantification of NTPRO) MSMS->Data

Figure 3: Experimental workflow for the quantification of NTPRO in urine.

Conclusion and Future Directions

The metabolic pathways leading to this compound formation are a clear illustration of the intricate connections between diet, cellular processes, and the generation of biomarkers. The high reactivity of thioproline, driven by its unique sulfur-containing structure, makes NTPRO a highly sensitive indicator of endogenous nitrosation potential. For researchers in drug development, understanding these pathways is critical. The presence of secondary amine moieties in drug candidates, combined with the potential for in vivo nitrosation, necessitates a thorough risk assessment. The principles governing NTPRO formation—the role of pH, the availability of nitrosating agents, and the impact of catalysts and inhibitors—are directly applicable to predicting and mitigating the risk of forming carcinogenic N-nitroso drug substance-related impurities (NDSRIs).

Future research should continue to explore the dietary and microbial factors that influence thioproline availability. Furthermore, investigating the modulation of NTPRO formation by various disease states, particularly those involving chronic inflammation and altered nitric oxide metabolism, will provide deeper insights into its utility as a biomarker. The analytical methodologies outlined here provide a robust framework for such investigations, enabling the precise and accurate quantification of this important molecule.

References

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An In-Depth Technical Guide to N-Nitrosothioproline (NTPRO): From Endogenous Formation to its Role as a Biomarker in Human Health

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Nitrosothioproline (NTPRO), a significant sulfur-containing N-nitrosamino acid found in the human body. We will delve into its biochemical origins, its critical role as a quantitative biomarker for endogenous nitrosation, its dual function in detoxification and potential disease pathways, and the analytical methodologies essential for its accurate quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of nitrosative stress and its implications.

Preamble: The Landscape of Endogenous Nitrosation

The human body is continuously exposed to nitrosating agents derived from both external sources, such as diet and lifestyle, and internal metabolic processes.[1] These agents can react with nitrogen-containing compounds to form N-nitroso compounds (NOCs), a diverse class of molecules with a wide range of biological activities.[2] An excess of reactive nitrogen species (RNS) can lead to nitrosative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.[3][4] Understanding the dynamics of endogenous nitrosation is therefore critical. Certain non-carcinogenic NOCs, such as this compound, are excreted in urine and serve as invaluable probes for assessing the body's burden of endogenous nitrosation.[5]

Section 1: this compound (NTPRO) - A Core Biochemical Profile

Chemical Identity and Properties

This compound, chemically known as N-nitroso-L-thiazolidine-4-carboxylic acid, is a stable N-nitrosamino acid. Its structure, featuring a thiazolidine ring, distinguishes it from the more commonly studied N-nitrosoproline (NPRO). This sulfur-containing ring structure is key to its formation kinetics and its utility as a biomarker.

Endogenous Formation Pathways

NTPRO is not typically ingested directly but is formed in vivo through the nitrosation of its precursor, thioproline (thiazolidine-4-carboxylic acid).[6] The fundamental reaction involves the interaction of a nitrosating agent, such as nitrous acid (HNO₂) derived from dietary nitrite in the acidic environment of the stomach, with the secondary amine group of the thioproline ring.

The precursors to thioproline itself are thought to be formed from the reaction of L-cysteine with aldehydes like formaldehyde and acetaldehyde within the body.[5] A critical aspect of NTPRO formation is its reaction rate; L-thioproline is nitrosated 20-60 times faster than L-proline across a wide acidic pH range, making NTPRO a highly sensitive marker for nitrosation events.[5]

Furthermore, stimulated macrophages, a key component of the immune system, have been shown to mediate the N-nitrosation of thioproline, producing NTPRO.[6] This indicates that inflammatory conditions, which involve macrophage activation, can contribute to the body's NTPRO burden.[6]

NTPRO_Formation_Pathway cluster_precursors Precursor Formation cluster_nitrosation Nitrosation Sources cysteine L-Cysteine thioproline Thioproline (Thiazolidine-4-carboxylic acid) cysteine->thioproline Reaction in vivo formaldehyde Formaldehyde / Acetaldehyde formaldehyde->thioproline ntpro This compound (NTPRO) thioproline->ntpro Nitrosation (20-60x faster than proline) dietary_nitrate Dietary Nitrate (NO3-) salivary_reduction Bacterial Reduction (Saliva) dietary_nitrate->salivary_reduction nitrite Nitrite (NO2-) salivary_reduction->nitrite acidic_stomach Acidic Environment (Stomach) nitrite->acidic_stomach nitrosating_agent Nitrosating Agents (e.g., N2O3) acidic_stomach->nitrosating_agent nitrosating_agent->ntpro macrophage Activated Macrophages (Inflammation) macrophage->ntpro Cellular Nitrosation

Caption: Endogenous formation pathway of this compound (NTPRO).

Section 2: NTPRO as a Quantitative Biomarker of Nitrosation

The Rationale for Use

NTPRO, along with NPRO and N-nitroso-2-methylthioproline (NMTPRO), are considered excellent probes for monitoring endogenous nitrosation for several key reasons:

  • Endogenous Origin: They are primarily formed within the body.

  • Chemical Stability: They are not metabolized in the body and are quantitatively excreted in the urine.

  • Non-Carcinogenic: Unlike many other N-nitroso compounds, NTPRO is not known to be carcinogenic, making its measurement ethically sound in human studies.

The urinary excretion of these compounds provides a direct, non-invasive measure of the whole-body exposure to nitrosating agents.[5]

Interpreting Urinary NTPRO Levels

Baseline levels of NTPRO can be detected in the urine of healthy individuals, reflecting a normal level of metabolic activity and dietary intake.[5] However, these levels can increase significantly in response to specific exposures.

A prime example is the effect of cigarette smoking. Nitrogen oxides (NOx) in cigarette smoke act as potent nitrosating agents. One study demonstrated that on smoking days, the urinary levels of NTPRO in a volunteer increased dramatically.[7] This highlights NTPRO's sensitivity as a biomarker for exposure to external nitrosating agents.[7]

Exposure ConditionMean Urinary NPRO (μ g/day )Mean Urinary NTPRO (μ g/day )Mean Urinary NMTPRO (μ g/day )Total N-Nitrosamino Acids (μ g/day )
Non-Smoking Days 1.1 ± 0.53.9 ± 1.15.6 ± 1.910.6 ± 2.8
Smoking Days 1.8 ± 0.98.7 ± 4.68.5 ± 4.119.0 ± 6.5
Statistical Significance (P-value) < 0.01< 0.001< 0.01< 0.001
Table 1: Effect of Cigarette Smoking on Urinary Excretion of N-Nitrosamino Acids. Data synthesized from Tsuda et al., Cancer Lett, 1986.[7]

Similarly, high intake of dietary nitrate has been shown to enhance nitrosation in the body, leading to increased excretion of N-nitroso compounds in urine several hours after ingestion.[8]

Section 3: The Dichotomous Role of NTPRO in Cellular Homeostasis

A Mechanism of Detoxification

While the formation of N-nitroso compounds is often associated with toxicity, the formation of NTPRO can represent a detoxification pathway. Thioproline is an effective "nitrite trapping agent".[9] In situations where there is an excess of nitrosating agents that could otherwise react with amines to form potent carcinogens (like N-nitrosodimethylamine, NDMA), thioproline can compete for these agents.[2]

By reacting rapidly with nitrosating species, thioproline diverts them towards the formation of the stable and non-carcinogenic NTPRO, which is then safely excreted.[9] For instance, when N-nitrosocimetidine (a compound that can be denitrosated non-enzymatically in the stomach) was co-administered with thioproline in rats, the urinary excretion of NTPRO markedly increased, demonstrating that thioproline trapped the nitrosating species released from the drug.[9]

Detoxification_Mechanism cluster_threat Nitrosative Threat cluster_detox Detoxification Pathway nitrosating_agent Excess Nitrosating Agents (e.g., from diet, smoking, drugs) carcinogenic_noc Formation of Potent Carcinogens (e.g., NDMA) nitrosating_agent->carcinogenic_noc Reacts with ntpro Formation of NTPRO (Stable, Non-carcinogenic) nitrosating_agent->ntpro Trapped by precursors Precursors to Carcinogenic NOCs (e.g., secondary amines) precursors->carcinogenic_noc thioproline Thioproline (Nitrite Trap) thioproline->ntpro excretion Urinary Excretion ntpro->excretion

Caption: Thioproline as a nitrite trap, a detoxification mechanism.

Potential for Pathogenicity: The Context of Nitrosative Stress

The role of NTPRO itself in disease is not well-defined. However, its presence indicates an active process of nitrosation, which is a key component of nitrosative stress.[3] Chronic nitrosative stress is associated with cellular damage, including lipid peroxidation, protein modification, and DNA damage, and is a contributing factor to various pathologies.[3][10]

  • Cancer: While NTPRO is not carcinogenic, its formation indicates the presence of nitrosating agents that can also lead to the formation of carcinogenic N-nitroso compounds if other precursors are available.[2] Therefore, high levels of NTPRO could be an indirect indicator of a cellular environment conducive to carcinogenesis.[10][11]

  • Inflammatory and Neurodegenerative Diseases: Macrophage-mediated nitrosation highlights a link between inflammation and NTPRO formation.[6] Nitrosative stress is a well-established factor in the pathogenesis of neurodegenerative diseases, where it contributes to neuronal cell death.[3]

Therefore, while NTPRO formation can be a protective mechanism, persistently high levels should be viewed as an indicator of underlying nitrosative stress, which carries its own pathological risks.

Section 4: Methodologies for NTPRO Detection and Quantification

Core Principles of Analysis

The analysis of N-nitroso compounds in biological fluids is challenging due to their potential for artifactual formation and degradation during sample handling and preparation.[12] The gold-standard technique for the specific and sensitive detection of volatile nitrosamines and certain non-volatile ones like NTPRO is Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA).[5][13]

The TEA detector is highly specific for the nitroso functional group. It works by pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical, which then reacts with ozone (O₃) in a reaction chamber. This reaction produces electronically excited nitrogen dioxide (NO₂*), which decays to its ground state by emitting light in the near-infrared region. The intensity of this light is directly proportional to the amount of the N-nitroso compound present.

Gold-Standard Protocol: Urinary NTPRO Analysis via GC-TEA

This protocol is a synthesized representation of the methodologies described in the literature.[5][14] It is designed to ensure accuracy and prevent artifactual formation.

Objective: To quantify this compound (NTPRO) in 24-hour human urine samples.

1. Sample Collection and Preservation:

  • Causality: To prevent in vitro nitrosation or degradation, immediate preservation is critical.
  • Protocol: Collect a 24-hour urine sample in a container with 10 mL of 6N NaOH to make the urine alkaline (pH > 7), inhibiting acid-catalyzed nitrosation. Store immediately at -20°C until analysis.

2. Sample Preparation and Extraction:

  • Causality: NTPRO must be extracted from the complex urine matrix and cleaned of interfering substances.
  • Protocol:
  • Thaw a 50 mL aliquot of the urine sample.
  • Acidify the sample to pH 1-2 with 6N HCl.
  • Add 10 g of NaCl to saturate the solution and improve extraction efficiency.
  • Perform liquid-liquid extraction three times with 100 mL of dichloromethane or ethyl acetate.
  • Pool the organic extracts and dry over anhydrous sodium sulfate.
  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Causality: NTPRO is a non-volatile carboxylic acid. To make it suitable for gas chromatography, it must be converted into a volatile ester derivative.
  • Protocol:
  • Re-dissolve the residue in 1 mL of methanol.
  • Add 2 mL of diazomethane in ether solution to the extract. Allow the reaction to proceed for 15 minutes at room temperature to convert NTPRO to its methyl ester.
  • Carefully evaporate the excess diazomethane and solvent under nitrogen.
  • Reconstitute the final sample in 100 µL of hexane for GC injection.

4. GC-TEA Analysis:

  • Causality: This step separates the NTPRO methyl ester from other compounds and provides specific detection.
  • Protocol:
  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent capillary column.
  • Injector: Splitless mode, 220°C.
  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Detector: Thermal Energy Analyzer (TEA), Model 543 or equivalent. Pyrolyzer temperature: 550°C.
  • Injection Volume: 1-2 µL.

5. Quantification:

  • Causality: To determine the concentration, the sample peak is compared to a standard curve.
  • Protocol: Prepare a calibration curve using authentic NTPRO methyl ester standards of known concentrations. The concentration of NTPRO in the original urine sample is calculated based on the peak area of the sample relative to the calibration curve, accounting for the initial urine volume and dilution factors.

start [label="24h Urine Collection\n(Preserved with NaOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n1. Acidification (pH 1-2)\n2. Liquid-Liquid Extraction"]; deriv [label="Derivatization\n(Convert to Methyl Ester\nwith Diazomethane)", fillcolor="#FBBC05", fontcolor="#202124"]; gc_separation [label="Gas Chromatography (GC)\n(Separation of Volatile Esters)"]; tea_detection [label="TEA Detection\n1. Pyrolysis (N-NO -> •NO)\n2. Reaction with Ozone\n3. Light Emission", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Quantification\n(Comparison to Standard Curve)"]; end [label="Final NTPRO Concentration\n(μg/day)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep [label="Aliquot"]; prep -> deriv [label="Extract"]; deriv -> gc_separation [label="Inject"]; gc_separation -> tea_detection [label="Eluent"]; tea_detection -> quant [label="Signal"]; quant -> end; }

Caption: Experimental workflow for urinary NTPRO analysis.

Section 5: Future Perspectives and Research Imperatives

The study of this compound has provided invaluable insights into the complex world of endogenous nitrosation. However, several key areas warrant further investigation:

  • Clinical Significance: Large-scale epidemiological studies are needed to correlate urinary NTPRO levels with the risk and progression of specific diseases, such as gastric cancer, inflammatory bowel disease, and neurodegenerative disorders.

  • Modulation of NTPRO Formation: Research into dietary and pharmacological interventions that can modulate NTPRO levels could be beneficial. For example, can specific antioxidants or dietary components reduce nitrosative burden as measured by NTPRO, and does this translate to a reduced disease risk?

  • Detoxification Pathways: Further elucidation of the detoxification pathways for N-nitroso compounds and the specific role of thioproline trapping in different tissues is required.

References

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  • Tahara, S., Fujita, K., & Maki, T. (1988). Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine. Japanese Journal of Cancer Research, 79(6), 723-9. [Link]

  • Miwa, M., Tsuda, M., Kurashima, Y., Hara, H., Tanaka, Y., & Shinohara, K. (1989). Macrophage-mediated N-nitrosation of thioproline and proline. Biochemical and Biophysical Research Communications, 159(2), 373-8. [Link]

  • Tsuda, M., Hirayama, T., & Sugimura, T. (1983). A New Type of N-nitrosamino Acid, N-nitroso-L-thioproline and N-nitroso-L-methylthioprolines, Found in Human Urine as Major N-nitroso Compounds. Gann, 74(3), 331-3. [Link]

  • Winyard, P. G., Knight, I. A., Shaw, F. L., Rocks, S. A., Davies, C. A., Eggleton, P., Haigh, R., Whiteman, M., & Benjamin, N. (2008). Determination of S-nitrosothiols in biological and clinical samples using electron paramagnetic resonance spectrometry with spin trapping. Methods in Enzymology, 441, 151-60. [Link]

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  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 94. [Link]

  • Dindar, B., & Doğan-Ekici, I. (2025). Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases. Antioxidants, 14(1), 127. [Link]

  • Hecht, S. S., Stepanov, I., & Wang, M. (2012). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. DFG-Symposium. [Link]

  • Reed, P. I. (2013). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]

  • Bryan, N. S., & Feelisch, M. (2009). Dinitrosyliron complexes and the mechanism(s) of cellular protein nitrosothiol formation from nitric oxide. Proceedings of the National Academy of Sciences, 106(12), 4615-4620. [Link]

  • Radi, R. (2018). Nitrosative Stress and Its Association with Cardiometabolic Disorders. Antioxidants & Redox Signaling, 28(15), 1367-1389. [Link]

  • Choudhari, A. S., Suryavanshi, S. V., Kaushik, V., & Singh, A. P. (2021). Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. Cancers, 13(15), 3847. [Link]

  • Walker, R. (1990). Nitrate, nitrite and N-nitroso compounds. Food Additives and Contaminants, 7(6), 717-768. [Link]

  • Ellen, G., Schuller, P. L., Bruijns, E., Froeling, P. G., & Baadenhuijsen, H. (1982). N-nitrosoproline in Urine From Patients and Healthy Volunteers After Administration of Large Amounts of Nitrate. IARC Scientific Publications, (41), 365-78. [Link]

  • Jass, J. R. (2007). Nitric oxide and cancer: a review. Journal of Clinical Pathology, 60(4), 362-367. [Link]

  • Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1990). Nitrotyrosine as a new marker for endogenous nitrosation and nitration of proteins. Food and Chemical Toxicology, 28(9), 647-52. [Link]

  • Bembea, M. M., Hadker, A., Ayres, J. S., & Berkowitz, D. E. (2021). In Vivo Analysis of Tissue S-Nitrosothiols in Pediatric Sepsis. Journal of Pediatric Intensive Care, 10(4), 273-280. [Link]

  • Carloni, P., & Telo, P. (2011). The determination of S-nitrosothiols in biological samples--procedures, problems and precautions. Biochimica et Biophysica Acta, 1810(8), 779-91. [Link]

Sources

macrophage-mediated nitrosation of thioproline to form NTPRO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Macrophage-Mediated Nitrosation of Thioproline to Form N-Nitrosothioproline (NTPRO)

Executive Summary

The inflammatory microenvironment is a crucible of potent biochemical reactions, one of which is the nitrosation of secondary amines by activated immune cells. This guide provides a comprehensive technical overview of a specific and significant example of this phenomenon: the conversion of thioproline (Thiazolidine-4-carboxylic acid, TPRO) into its N-nitroso derivative, this compound (NTPRO), mediated by immunologically stimulated macrophages. As key players in the innate immune system, macrophages, when activated, upregulate inducible nitric oxide synthase (iNOS), leading to a surge in reactive nitrogen species (RNS). This guide elucidates the complete pathway, from the initial inflammatory signaling cascade to the generation of the nitrosating agent and the final chemical transformation of thioproline.

Aimed at researchers, biochemists, and drug development professionals, this document moves beyond mere procedural descriptions. It delves into the causal logic behind experimental design, presents self-validating protocols to ensure scientific rigor, and details robust analytical methodologies for the precise quantification of NTPRO. Through detailed diagrams, step-by-step workflows, and expert insights, this guide serves as an authoritative resource for investigating and understanding this critical intersection of immunology and chemical biology.

Introduction

N-nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group. Their formation in biological systems is of significant interest due to the carcinogenic potential of many of its members.[1][2] Endogenous synthesis of NOCs can occur when a nitrosating agent reacts with a suitable amine precursor.[3] Macrophages, central cells of the immune system, are primary sources of these nitrosating agents during inflammatory responses.[4][5]

Upon stimulation by pathogen-associated molecules like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as interferon-gamma (IFN-γ), macrophages undergo a classical activation (M1 polarization).[6] A hallmark of this activation is the transcriptional induction of the enzyme inducible nitric oxide synthase (iNOS).[7][8] iNOS catalyzes the production of high concentrations of nitric oxide (•NO), a radical gas that serves as a potent microbicidal agent but also as a precursor to more powerful reactive nitrogen species (RNS).[8][9]

Thioproline (TPRO) is a cyclic amino acid that can act as an efficient trap for these reactive species. It is known to react with nitrosating agents to form the stable N-nitrosamine, this compound (NTPRO).[10] The study of macrophage-mediated NTPRO formation provides a precise and quantifiable model system to understand the capacity of inflammatory cells to generate N-nitroso compounds, a process with implications for inflammation-driven carcinogenesis and cellular signaling.

Section 1: The Core Mechanism: From Macrophage Activation to NTPRO Formation

The conversion of thioproline to NTPRO by macrophages is not a single reaction but a multi-stage biological and chemical cascade. Understanding this pathway is fundamental to designing meaningful experiments.

Pillar 1: Macrophage Activation and iNOS Induction

The process is initiated by the recognition of inflammatory stimuli. Pathogens or tissue damage can trigger signaling through receptors like Toll-like receptors (TLRs). For in vitro studies, this is mimicked by using bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5] These signals activate intracellular signaling pathways, most notably the nuclear factor kappa-B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.[9] NF-κB and other transcription factors translocate to the nucleus and bind to the promoter region of the NOS2 gene, driving the high-level transcription and subsequent translation of the iNOS enzyme.[9]

Pillar 2: Generation of Reactive Nitrogen Species (RNS)

Once expressed, iNOS catalyzes the five-electron oxidation of a guanidino-nitrogen of L-arginine, consuming molecular oxygen and NADPH as co-substrates, to produce L-citrulline and nitric oxide (•NO).[8][11]

  • Reaction: 2 L-arginine + 3 NADPH + 3 H⁺ + 4 O₂ → 2 L-citrulline + 2 •NO + 4 H₂O + 3 NADP⁺

While •NO is a radical, it is not the primary nitrosating agent for secondary amines under physiological conditions. Instead, in an aerobic environment, •NO undergoes autoxidation, leading to the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[12]

  • Reaction Pathway:

    • 2 •NO + O₂ → 2 •NO₂

    • •NO₂ + •NO ⇌ N₂O₃

This sequence of reactions effectively converts the radical •NO into an electrophilic nitrosating species (a donor of the nitrosonium ion, NO⁺), which is required for the reaction with the secondary amine of thioproline.[12][13]

Pillar 3: The Nitrosation Reaction

Thioproline contains a secondary amine within its thiazolidine ring structure. The lone pair of electrons on this nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent, N₂O₃. This leads to the formation of a stable N-N bond, yielding this compound (NTPRO) and a nitrite byproduct.[3][10] The rate of this reaction is significantly higher with N₂O₃ than with other potential nitrosating species in this environment.

Diagram: Macrophage-Mediated NTPRO Synthesis Pathway

The following diagram illustrates the complete signaling and chemical pathway from macrophage activation to the final formation of NTPRO.

NTPRO_Formation_Pathway Figure 1. Mechanism of NTPRO Formation in Activated Macrophages cluster_activation Pillar 1: Macrophage Activation cluster_rns Pillar 2: RNS Generation cluster_nitrosation Pillar 3: Nitrosation Reaction LPS LPS / IFN-γ TLR Toll-like Receptor (TLR) LPS->TLR NFkB NF-κB Signaling TLR->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (•NO) iNOS_Enzyme->NO Arginine L-Arginine Arginine->iNOS_Enzyme N2O3 Dinitrogen Trioxide (N₂O₃) (Nitrosating Agent) NO->N2O3 NTPRO This compound (NTPRO) N2O3->NTPRO TPRO Thioproline (TPRO) TPRO->NTPRO Experimental_Workflow Figure 2. Step-by-Step Experimental Workflow start Start culture 1. Culture & Seed J774.1 Macrophages (1x10⁶ cells/well) start->culture adhere Adherence (4-24 hours) culture->adhere stimulate 2. Stimulate Cells (LPS + IFN-γ) + Add Controls adhere->stimulate add_tpro 3. Add Substrate (5 mM Thioproline) stimulate->add_tpro incubate 4. Incubate (37°C, 5% CO₂) Time course: 24, 48, 72h add_tpro->incubate collect 5. Collect Supernatant at each time point incubate->collect centrifuge Centrifuge (1000 x g, 5 min) collect->centrifuge store Store Supernatant (-80°C) centrifuge->store analyze 6. Analyze for NTPRO (e.g., HPLC-MS/MS) store->analyze end End analyze->end

Caption: Figure 2. Step-by-Step Experimental Workflow.

Section 3: Analytical Quantification of NTPRO

Accurate and sensitive quantification of NTPRO in a complex matrix like cell culture supernatant requires a highly specific analytical method. While various techniques exist for N-nitrosamine detection, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard due to its superior selectivity and sensitivity.

Methodology: HPLC-MS/MS
  • Rationale (Expertise): HPLC-MS/MS provides unequivocal identification and quantification. The HPLC separates NTPRO from other matrix components, while the tandem mass spectrometer acts as a highly specific detector. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), chemical noise is minimized, allowing for very low detection limits.

Step-by-Step Analytical Protocol
  • Sample Preparation:

    • Thaw frozen supernatant samples on ice.

    • To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of NTPRO) to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • NTPRO (MW: 162.19 g/mol ):

      • Precursor Ion (Q1): m/z 163.1 [M+H]⁺

      • Product Ion (Q3): m/z 116.1 (loss of -NO and -OH)

    • Note: These transitions must be empirically optimized on the specific instrument being used.

Data Presentation and Validation

A calibration curve should be prepared using analytical standards of NTPRO in a matrix matching the samples (e.g., unstimulated cell culture medium) to ensure accurate quantification.

Parameter Typical Value Description
Linearity (r²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration that can be accurately quantified.
Intra-day Precision (%CV) < 10%The variation of measurements within the same day.
Inter-day Precision (%CV) < 15%The variation of measurements across different days.
Table 2. Key validation parameters for the analytical quantification of NTPRO.

References

  • Liu, R.H., Jacob, J., Hotchkiss, J.H. (1992). Macrophage-mediated N-nitrosation of thioproline and proline. Cancer Letters, 64(2), 147-153. [Link]

  • Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Creative Diagnostics. [Link]

  • Stuehr, D. J., & Marletta, M. A. (1987). Nitrosation of amines by stimulated macrophages. Cancer research, 47(21), 5590-5594. [Link]

  • Cinelli, M. A., Do, H. T., Cherkasova, V. A., & Poulos, T. L. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 35(5), 958–989. [Link]

  • Knaapen, A. M., Kucukay, E., Dinsdale, D., Borm, P. J., & Schins, R. P. (2001). Induction of inducible nitric oxide synthase increases the production of reactive oxygen species in RAW264.7 macrophages. The international journal of biochemistry & cell biology, 33(10), 991–1001. [Link]

  • Rostkowska, K., Zwierz, K., Różański, A., Moniuszko-Jakoniuk, J., & Roszczenko, A. (1998). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 7(6), 321-328. [Link]

  • Miranda, K. M., Espey, M. G., Jourd'heuil, D., Grisham, M. B., Fukuto, J. M., Feelisch, M., & Wink, D. A. (2001). The chemical biology of nitric oxide. In Nitric Oxide (pp. 41-55). Academic Press. [Link]

  • Miwa, M., Stuehr, D. J., Marletta, M. A., Wishnok, J. S., & Tannenbaum, S. R. (1987). N-nitrosamine formation by macrophages. Carcinogenesis, 8(7), 955-958. [Link]

  • Taylor & Francis Group. (n.d.). Inducible nitric oxide synthase – Knowledge and References. Taylor & Francis. [Link]

  • Heiss, E. H., & Dirsch, V. M. (2014). Regulation of eNOS and iNOS expression. Nitric Oxide: Biology and Pathobiology, 15-35. [Link]

  • Klute, K. L., & Tannenbaum, S. R. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Chemical research in toxicology, 34(3), 671–691. [Link]

  • Wink, D. A., & Mitchell, J. B. (1998). Chemical biology of nitric oxide: Insights into regulatory, cytotoxic, and cytoprotective mechanisms of nitric oxide. Free Radical Biology and Medicine, 25(4-5), 434-456. [Link]

Sources

An In-depth Technical Guide to N-Nitrosothioproline Precursors in Food and the Environment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Nitrosamines and the Unique Case of N-Nitrosothioproline

N-nitroso compounds (NOCs) are a class of chemical entities that have garnered significant attention from the scientific community due to the potent carcinogenicity of many of its members.[1][2] These compounds are formed through the reaction of a nitrosating agent, most commonly derived from nitrite, with a secondary or tertiary amine.[1][3] The formation of N-nitrosamines can occur in a variety of matrices, including food during processing and cooking, and endogenously within the human body, particularly in the acidic environment of the stomach.[4][5] Regulatory bodies worldwide have established stringent guidelines to control the levels of these compounds in consumer products.[6]

While the majority of N-nitrosamines are considered genotoxic carcinogens, this compound (NTPRO), also known as N-nitrosothiazolidine-4-carboxylic acid (NTCA), presents a unique case. Although it is structurally an N-nitrosamine, its toxicological profile appears to be significantly different from its more notorious counterparts. This guide provides a comprehensive technical overview of the precursors of NTPRO in food and the environment, the mechanisms of its formation, advanced analytical methodologies for its detection, and a critical discussion of its toxicological significance. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this specific N-nitroso compound.

Chapter 1: Precursors of this compound: Sources and Chemistry

The formation of NTPRO is contingent upon the availability of its direct precursor, the sulfur-containing amino acid thioproline (thiazolidine-4-carboxylic acid), and a suitable nitrosating agent .

Thioproline: The Primary Precursor

Thioproline is not a primary amino acid but is formed from the condensation reaction of cysteine with formaldehyde or acetaldehyde.[7] This reaction can occur during food processing, particularly with heating, and also endogenously as a detoxification pathway for formaldehyde.

Thioproline has been identified and quantified in a variety of food products, particularly those that have undergone processing or fermentation.

  • Fermented Foods: A study on traditional Korean fermented foods, such as doenjang (soybean paste), gochujang (chili paste), and ganjang (soy sauce), revealed the presence of thioproline in concentrations ranging from 0.010 to 0.038 mg/kg.[8][9] The aging time of these products was found to be a key factor in the formation of thioproline.[8][9]

  • Cooked Fish: Boiled cod has been found to contain 300-500 micrograms of thioproline per 100g.[10] Interestingly, the concentration of thioproline nearly doubled when the cod was cooked with Japanese radish (daikon), suggesting the reaction of formaldehyde in the fish with cysteine from the vegetable during cooking.[10]

The endogenous formation of thioproline is a recognized metabolic pathway for the detoxification of formaldehyde.[7] This process involves the reaction of formaldehyde with the amino acid L-cysteine.

Nitrosating Agents: The Catalysts of NTPRO Formation

Nitrosating agents are the chemical species that donate a nitroso group (-N=O) to the secondary amine of thioproline. The most common and significant nitrosating agents in the context of food and endogenous formation are derived from nitrite.

Sodium and potassium salts of nitrite and nitrate are commonly used as food additives in cured meats to inhibit the growth of Clostridium botulinum and to fix the characteristic pink color. While nitrates themselves are relatively inert, they can be reduced to nitrites by microbial action.[3] Nitrites are the direct precursors to nitrosating agents. The maximum allowable limit for sodium nitrite in meat is 200 ppm.[11]

Nitrogen oxides (NOx), present in the environment from sources such as vehicle exhaust and industrial emissions, can also act as nitrosating agents. Cigarette smoke is a significant source of NOx, and smoking has been shown to increase the in vivo formation of N-nitroso compounds, including NTPRO.[12]

Chapter 2: The Mechanism of this compound Formation

The formation of NTPRO from thioproline and a nitrosating agent is a complex chemical process influenced by several factors, including pH and the presence of catalysts or inhibitors.

The Two-Path Reaction Mechanism

Kinetic studies on the N-nitrosation of thioproline have revealed a fascinating two-path reaction mechanism.[13]

  • S-Nitrosation: In the absence of nucleophilic catalysts, the initial step is the nitrosation of the sulfur atom in the thioproline ring to form an S-nitrosated intermediate.[13]

  • Intramolecular Rearrangement: This is followed by an intramolecular transfer of the nitroso group from the sulfur atom to the nitrogen atom, forming this compound.[13] The rate-limiting step in this pathway is the deprotonation of the nitrogen atom of the S-nitrosated intermediate.[13]

Catalysis and Inhibition of NTPRO Formation

The rate of NTPRO formation can be significantly influenced by the presence of other chemical species.

  • Catalysis: Anions such as chloride, bromide, and thiocyanate can catalyze the nitrosation reaction by forming more potent nitrosyl compounds that react directly with the nitrogen atom of thioproline.[13]

  • Inhibition: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are well-known inhibitors of N-nitrosamine formation.[4][14][15][16] They act by reducing the nitrosating agent to nitric oxide (NO), a non-nitrosating species, thus preventing the nitrosation of the amine.[17][18]

The following diagram illustrates the formation pathway of NTPRO from its precursors and the points of inhibition.

NTPRO_Formation cluster_precursors Precursors cluster_formation NTPRO Formation cluster_inhibitors Inhibition Thioproline Thioproline (from Cysteine + Formaldehyde) S_Nitrosation S-Nitrosation (Initial attack on Sulfur) Thioproline->S_Nitrosation Nitrosating Agent (e.g., N₂O₃) Nitrite Nitrite (NO₂⁻) (from Nitrate reduction or additives) Nitrite->S_Nitrosation Rearrangement Intramolecular Rearrangement S_Nitrosation->Rearrangement NTPRO This compound (NTPRO) Rearrangement->NTPRO Inhibitors Ascorbic Acid α-Tocopherol Inhibitors->Nitrite Reduces to NO

Caption: Formation pathway of this compound (NTPRO).

Chapter 3: Analytical Methodologies for the Detection and Quantification of NTPRO and its Precursors

The accurate detection and quantification of NTPRO and its precursors in complex matrices like food and biological fluids require sensitive and specific analytical methods.

Sample Preparation

Proper sample preparation is crucial for the reliable analysis of NTPRO and its precursors. The choice of method depends on the matrix.

A common procedure for the extraction of nitrites from meat involves homogenization of the sample with water, followed by heating in a boiling water bath to release the analytes and precipitate proteins.[11] The mixture is then centrifuged or filtered to obtain a clear extract for analysis.[19] For N-nitrosamines, a "dry column" procedure can be used where the meat sample is dispersed in a solid matrix like diatomaceous earth, and the nitrosamines are eluted with a solvent.[20]

For the analysis of NTPRO in urine, solid-phase extraction (SPE) is a commonly employed technique to concentrate the analyte and remove interfering substances.[21] Alternatively, a liquid-liquid extraction can be performed.[21] For the analysis of proteins in urine, which may be relevant for biomarker studies, precipitation with ethanol or acetone is a common first step.[22]

Analytical Techniques

A variety of analytical techniques can be used for the detection and quantification of NTPRO and its precursors.

HPLC is a versatile technique for the analysis of both thioproline and NTPRO. For thioproline, which lacks a strong chromophore, derivatization with a UV-absorbing agent like 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) can be employed for sensitive UV detection.[23] For NTPRO, HPLC can be coupled with mass spectrometry (LC-MS/MS) for highly sensitive and specific detection.[8][9][21]

GC coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive method for the detection of N-nitroso compounds.[7] GC can also be coupled with mass spectrometry (GC-MS) for the analysis of volatile N-nitrosamines.[24]

Experimental Protocol: LC-MS/MS Analysis of NTPRO in Human Urine

This protocol provides a general framework for the analysis of NTPRO in human urine. Method validation according to ICH guidelines is essential before implementation.[21]

  • Sample Collection and Storage: Collect a 24-hour urine sample and store it at -20°C until analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load an aliquot of the urine sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute NTPRO with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A UPLC system is recommended for high-resolution separation.

    • Column: A reversed-phase C18 column is suitable for the separation of NTPRO.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

    • Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode is often used for N-nitrosamines.

    • MRM Transitions: Specific precursor-to-product ion transitions for NTPRO and an internal standard are monitored for quantification.

  • Quantification: A calibration curve is constructed using standard solutions of NTPRO of known concentrations. The concentration of NTPRO in the urine sample is determined by comparing its peak area to the calibration curve.

The following diagram illustrates the experimental workflow for the analysis of NTPRO in urine.

NTPRO_Analysis_Workflow start Start: Urine Sample Collection storage Sample Storage (-20°C) start->storage spe Solid-Phase Extraction (SPE) (Concentration and Clean-up) storage->spe elution Elution of NTPRO spe->elution evaporation Evaporation and Reconstitution elution->evaporation lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) evaporation->lcms quantification Data Analysis and Quantification lcms->quantification end End: Report NTPRO Concentration quantification->end

Caption: Experimental workflow for NTPRO analysis in urine.

Chapter 4: Toxicological Significance of this compound

The toxicology of N-nitrosamines is a subject of extensive research, with the majority of these compounds demonstrating carcinogenic properties in animal models.[1] However, NTPRO appears to be an exception to this general rule.

Carcinogenicity of N-Nitroso Compounds

The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or possible human carcinogens (Group 2A and 2B, respectively).[1] The genotoxic and carcinogenic effects of N-nitroso compounds are a significant concern for human health.[1][25]

The Toxicological Profile of NTPRO

In contrast to many other N-nitrosamines, NTPRO is generally considered to be non-carcinogenic. This is a critical distinction for risk assessment. While comprehensive toxicological data specifically for NTPRO is less abundant than for other nitrosamines, its primary role in scientific literature is as a biomarker for endogenous nitrosation rather than a carcinogen of concern.

NTPRO as a Biomarker of Endogenous Nitrosation

The formation of NTPRO in the body and its subsequent excretion in the urine provides a valuable, non-invasive method for assessing an individual's exposure to nitrosating agents and their capacity for endogenous nitrosation.[7][26]

  • Increased Excretion with Exposure: Studies have shown a significant increase in urinary NTPRO levels in individuals who smoke cigarettes or consume foods rich in thioproline and nitrates.[10][12]

  • A Sensitive Probe: Thioproline is nitrosated much more rapidly than proline, another amino acid used as a biomarker for nitrosation. This makes NTPRO a more sensitive indicator of in vivo nitrosation.[7]

The following table summarizes the urinary excretion of NTPRO under different conditions.

ConditionMean Urinary NTPRO Excretion (µ g/day )Reference
Baseline (non-smoker, controlled diet)3.9 ± 1.1[12]
Smoking8.7 ± 4.6[12]
After consuming cod and vegetables110 ± 64.5[10]

Conclusion: A Nuanced Perspective on this compound

This compound occupies a unique position within the broader class of N-nitroso compounds. While its formation from readily available precursors in food and the environment warrants scientific attention, its toxicological profile appears to be significantly less concerning than that of other N-nitrosamines. The primary significance of NTPRO for researchers and drug development professionals lies in its utility as a sensitive biomarker for endogenous nitrosation. A thorough understanding of its precursors, formation mechanisms, and analytical detection methods is essential for accurately assessing human exposure to nitrosating agents and for developing strategies to mitigate the formation of carcinogenic N-nitroso compounds. Continued research into the quantitative occurrence of thioproline in a wider range of foods and the further refinement of analytical methods for NTPRO will enhance our ability to use this unique molecule as a tool in public health and pharmaceutical safety.

References

  • Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.
  • Nair, J., Pakhale, S. S., & Bhide, S. V. (1988). Endogenous formation of N-nitrosoproline and other N-nitrosamino acids in tobacco users.
  • Tannenbaum, S. R., Wishnok, J. S., & Leaf, C. D. (1991). Urinary markers for exposures to alkylating or nitrosating agents. Environmental Health Perspectives, 90, 229-232.
  • Al-khalisy, A. W., & Al-khafaji, H. J. (2018). Spectrophotometric determination of nitrite in curing meat samples basing on the nitrosation reaction. Journal of Global Pharma Technology, 10(8), 239-245.
  • Crews, C. (2010). The determination of N‐nitrosamines in food. Quality Assurance and Safety of Crops & Foods, 2(1), 2-12.
  • Castro, A., Iglesias, E., Leis, J. R., Peña, M. E., Tato, J. V., & Williams, D. L. H. (1986). Kinetics and mechanism of the nitrosation of thioproline: evidence of the existence of two reaction paths. Journal of the Chemical Society, Perkin Transactions 2, (8), 1165-1169.
  • Lee, J. H., Lee, J., Kim, M. R., & Shin, H. S. (2014). Identification and quantification of antitumor thioproline and methylthioproline in Korean traditional foods by a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 100, 236-241.
  • Nanda, K., Shah, J., Serajuddin, A. T. M., & Sperry, D. C. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences, 110(11), 3743-3751.
  • Rostkowska, K., Zwierz, K., Różański, A., Moniuszko-Jakoniuk, J., & Roszczenko, A. (1998). Formation and metabolism of N-nitrosamines. Polish Journal of Environmental Studies, 7(6), 321-327.
  • Kim, S., Lee, H., Kim, S., Lee, G., & Choi, K. (2015). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. Journal of the Korean Society for Environmental Analysis, 18(4), 235-243.
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An In-depth Technical Guide to the Chemical Properties and Stability of N-Nitrosothioproline (NTPRO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Nitrosothioproline (NTPRO) is a sulfur-containing N-nitrosamino acid. As a member of the N-nitrosamine class of compounds, NTPRO is of significant interest to researchers, toxicologists, and drug development professionals. N-nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating a thorough understanding of their chemical behavior to mitigate potential risks.[1] The presence of nitrosamine impurities in pharmaceutical products has become a major focus for global regulatory bodies since 2018, prompting stringent controls throughout the manufacturing process and shelf-life of medications.[1][2][3]

This guide provides a comprehensive overview of the fundamental chemical properties and stability profile of this compound. Understanding these characteristics is paramount for developing robust analytical methods, designing stable drug formulations, and ensuring patient safety. We will delve into the structural attributes, stability under various environmental conditions, and the causal mechanisms behind its degradation. This document is intended to serve as a critical resource for scientists navigating the challenges associated with nitrosamine impurity control.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of NTPRO is essential for predicting its behavior in various matrices, from synthesis to final drug product.

Molecular Structure and Characterization

This compound is a derivative of the amino acid thioproline (thiazolidine-4-carboxylic acid). Its structure is characterized by a five-membered thiazolidine ring with a nitroso group (-N=O) attached to the nitrogen atom and a carboxylic acid group at the 4-position.

The synthesis of N-nitroso compounds like NTPRO typically involves the reaction of a secondary amine precursor (thioproline) with a nitrosating agent.[4] This reaction is highly pH-dependent, with optimal rates for secondary amines generally observed under acidic conditions (pH ~2.5-3.4), which facilitate the formation of the active nitrosating species from nitrite sources.[5][6]

Characterization of NTPRO relies on modern analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm its elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) provides definitive structural elucidation.[4]

Degradation_Pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_photolysis Photolytic Degradation (UV Light) NTPRO This compound (NTPRO) Thioproline Thioproline NTPRO->Thioproline Denitrosation (Reversible) NitrosylCation Nitrosating Agent (e.g., NO+) NTPRO->NitrosylCation Denitrosation CleavageProducts Aminyl Radical + Nitric Oxide NTPRO->CleavageProducts N-N Bond Cleavage Nitramine Nitramine Intermediate (in presence of O2) CleavageProducts->Nitramine Oxidation & Recombination

Caption: Simplified degradation pathways for this compound.

Photostability

N-nitrosamines are susceptible to degradation by ultraviolet (UV) light. [7]The primary photochemical reaction is the cleavage of the relatively weak N-N bond. [8]* Mechanism: Upon absorption of UV radiation, the N-N bond can break, forming an aminyl radical and a nitric oxide radical. [8]In the absence of radical scavengers, these species can readily recombine, leading to little net degradation. [8]* Influence of Oxygen: In the presence of oxygen, the nitric oxide radical can be oxidized, leading to the formation of a corresponding nitramine, which is also photolabile. [8]* Influence of pH: The rate of nitrosamine photolysis generally increases with decreasing pH in aqueous solutions. [9][7]

Thermal Stability

The thermal stability of N-nitrosamines varies depending on their structure. Studies on related compounds like N-nitrosopiperazine show that thermal decomposition follows Arrhenius temperature dependence, with significant degradation occurring at elevated temperatures (e.g., 100-165 °C). [10]While some drug candidates can be stable up to 250 °C, this is highly structure-dependent. [11]For NTPRO, it is crucial to assume that elevated temperatures during manufacturing (e.g., drying) or storage could increase the risk of degradation or even formation if precursors are present. [2] The main thermal decomposition stage for many organic compounds occurs in the range of 250 °C to 450 °C. [12]Studies on hydroxytyrosol, for example, show decomposition beginning at 262.8 °C. [13]

Analytical Methodologies for NTPRO Detection

Due to the potent toxicity of nitrosamines, highly sensitive and selective analytical methods are required to detect and quantify them at trace levels in complex matrices like active pharmaceutical ingredients (APIs) and drug products. [14][15]

Core Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for nitrosamine analysis. [14][15]* LC-MS/MS: This is often the preferred method due to its high sensitivity and specificity. It is particularly suitable for non-volatile and thermally labile compounds like NTPRO. High-Resolution Mass Spectrometry (HRMS) provides high mass accuracy, which is invaluable for confident identification. [16]* GC-MS: While powerful for volatile nitrosamines, GC-based methods may require derivatization for polar, non-volatile compounds like NTPRO to improve their chromatographic behavior.

A Self-Validating Experimental Protocol: LC-HRMS for NTPRO

This protocol outlines a robust, self-validating system for the quantification of NTPRO in a drug substance. The inclusion of system suitability tests and quality controls ensures the trustworthiness of the results.

Objective: To accurately quantify this compound (NTPRO) in a drug substance with a limit of quantitation (LOQ) at or below the regulatory acceptable intake (AI) limit.

1. Reagents and Materials:

  • NTPRO Reference Standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Drug Substance to be tested

  • 0.22 µm PVDF syringe filters

2. Instrument and Conditions:

  • LC System: UPLC/HPLC capable of binary gradients.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A suitable gradient to resolve NTPRO from the API and other impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Monitoring the accurate m/z of the protonated NTPRO ion ([M+H]⁺). [16] 3. Standard and Sample Preparation:

  • Stock Standard: Accurately weigh ~1 mg of NTPRO reference standard and dissolve in a known volume of methanol to create a 100 µg/mL stock solution.

  • Working Standards: Prepare a calibration curve by serially diluting the stock standard in methanol to concentrations bracketing the expected impurity level (e.g., 0.5 to 50 ng/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a centrifuge tube. Add a known volume of methanol (e.g., 10 mL). Vortex for 1 minute, shake mechanically for 30-40 minutes, and then centrifuge at 4500 rpm for 15 minutes. [16]Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial. [16] 4. System Suitability Test (SST):

  • Purpose: To verify that the analytical system is performing correctly before running samples.

  • Procedure: Inject a mid-point standard solution six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 5.0%. The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥ 10.

5. Analysis and Validation:

  • Inject the blank (methanol), calibration standards, and prepared samples.

  • Construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is required. [17]* Quantify NTPRO in the samples using the calibration curve.

  • Method Validation (Trustworthiness): The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and a limit of quantification (LOQ) that is sufficiently sensitive to meet regulatory requirements (e.g., below the Acceptable Intake limit). [16][18]

Analytical_Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) (6 injections of mid-standard) Prep->SST SST_Check Check Criteria (%RSD ≤ 5.0%) SST->SST_Check SST_Check->Prep Fail Analysis LC-HRMS Analysis (Blank, Standards, Samples) SST_Check->Analysis Pass Data Data Processing (Integration & Calibration Curve) Analysis->Data Report Quantification & Reporting Data->Report

Caption: A self-validating analytical workflow for NTPRO quantification.

Risk Factors and Mitigation in Drug Development

The formation of NTPRO and other nitrosamines in pharmaceutical products is a significant risk that must be managed. [2] Risk Factors:

  • Raw Materials: The presence of precursor amines (thioproline or related structures) and residual nitrosating agents (nitrites, nitrates) in starting materials, solvents, or excipients is a primary risk factor. [6][19]2. Manufacturing Process: Process conditions, particularly acidic pH and elevated temperatures, can promote the reaction between amines and nitrosating agents. [2][5]3. Drug Product Degradation: The inherent instability of an active pharmaceutical ingredient or excipients can lead to the formation of nitrosamines during storage. [2][3] Mitigation Strategies:

  • Supplier Qualification: Rigorously screen and qualify suppliers of raw materials to control for nitrite and amine impurities. [19]* Process Optimization: Modify synthetic routes to avoid conditions known to favor nitrosation (e.g., by adjusting pH, temperature, or order of reagent addition).

  • Use of Inhibitors: Incorporate inhibitors like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into formulations. These act as scavengers, reacting with nitrosating agents before they can form nitrosamines. [20]* Stability Studies: Conduct comprehensive stability studies under various stress conditions (light, heat, humidity) to understand the potential for NTPRO formation over the product's shelf life.

Conclusion

This compound presents a complex challenge due to its potential carcinogenicity and its ability to form under various conditions relevant to pharmaceutical manufacturing. Its stability is critically dependent on pH, temperature, and exposure to light. Acidic environments and UV radiation are key drivers of its degradation, while elevated temperatures can accelerate both its formation and decomposition.

A deep, mechanistic understanding of these properties is not merely academic; it is the foundation upon which robust control strategies are built. By implementing highly sensitive and specific analytical methods, such as the LC-HRMS protocol detailed herein, and by proactively mitigating risks through careful raw material selection and process optimization, researchers and drug developers can effectively manage the presence of NTPRO, ensuring the safety and quality of medicines.

References

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  • Wang, W. et al. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health (NIH). [Link]

  • Tahira, T. et al. (1991). Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine. PubMed. [Link]

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  • Ratanapgsub, K. (1984). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

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  • Mena-Sánchez, N. et al. (2019). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Institutes of Health (NIH). [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • Wang, F. et al. (2018, February 13). Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. PubMed Central. [Link]

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An In-Depth Technical Guide to the Toxicological Assessment of N-Nitrosothioproline Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties. While many N-nitrosamines are potent genotoxic agents, a comprehensive toxicological assessment must be nuanced and consider the specific chemical structure and biological behavior of each compound. This guide provides an in-depth technical overview of the toxicological assessment of N-Nitrosothioproline (NTPRO), a unique N-nitroso compound that is often considered a detoxification product rather than a typical carcinogen. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry, metabolism, and risk assessment of NTPRO.

Introduction to N-Nitrosamines and the Context of this compound

N-nitroso compounds are characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Many compounds in this class are classified as probable human carcinogens based on extensive animal studies.[2] Their carcinogenic activity is primarily linked to their metabolic activation to reactive electrophilic species that can alkylate DNA, leading to mutations.[1][3]

The discovery of N-nitrosamine impurities in various pharmaceutical products since 2018 has led to heightened regulatory scrutiny and the implementation of rigorous risk assessment strategies by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

However, it is crucial to differentiate between various N-nitroso compounds. This compound (NTPRO) represents a fascinating case study. It is an N-nitroso derivative of the amino acid thioproline (thiazolidine-4-carboxylic acid). Unlike many other N-nitrosamines, NTPRO is readily formed in the human body and is a major N-nitroso compound found in human urine.[4] Its formation is often considered a detoxification mechanism, a concept that will be explored in detail in this guide.

Chemistry and Formation of this compound

NTPRO is formed from the reaction of thioproline with a nitrosating agent, typically under acidic conditions. This reaction can occur both endogenously (within the body) and exogenously.

Endogenous Formation:

The primary pathway for endogenous NTPRO formation is the reaction of dietary or endogenously formed nitrite with thioproline in the acidic environment of the stomach. Thioproline itself can be formed from the reaction of cysteine with formaldehyde. Studies have shown that exposure to nitrosating agents, for instance from cigarette smoke, significantly increases the urinary excretion of NTPRO.[5] In one study, the urinary levels of NTPRO in a volunteer on a fixed diet increased from an average of 3.9 µ g/day on non-smoking days to 8.7 µ g/day on smoking days.[5]

Stimulated macrophages have also been shown to mediate the N-nitrosation of thioproline in vitro, suggesting a potential role for inflammatory processes in NTPRO formation.[4]

Exogenous Formation:

NTPRO can also be formed exogenously in food products or pharmaceutical preparations containing both thioproline or its precursors and a source of nitrites.

The formation of NTPRO is often viewed as a "nitrite trapping" mechanism. Thioproline is an effective nitrite scavenger, and its reaction with nitrosating agents to form the stable and readily excretable NTPRO is considered a detoxification pathway that prevents the formation of more harmful N-nitroso compounds.[6][7]

Toxicological Profile of this compound: A Weight-of-Evidence Approach

A thorough review of the scientific literature reveals a significant lack of direct toxicological studies on NTPRO. There are no readily available carcinogenicity bioassays or comprehensive genotoxicity studies specifically for this compound. Therefore, a weight-of-evidence approach, including read-across from a close structural analog, is necessary to assess its toxicological potential.

Direct Toxicological Data on NTPRO

As of the writing of this guide, there is a notable absence of published studies on the genotoxicity (e.g., Ames test) or carcinogenicity of NTPRO. This data gap is in itself a significant finding and suggests that NTPRO is not considered a high-priority compound for carcinogenicity testing, likely due to the evidence supporting its role as a stable detoxification product.

Read-Across from N-Nitrosoproline (NPRO)

A valuable approach in the absence of direct data is to consider the toxicological profile of a close structural analog. N-Nitrosoproline (NPRO) is the N-nitroso derivative of the amino acid proline and is structurally very similar to NTPRO.

Extensive studies have been conducted on NPRO, and the consensus is that it is not carcinogenic in animal models. In a study where rats were administered large doses of NPRO in their drinking water (total dose of 36 g/kg) over their lifetime, no tumors were induced.[2] Further studies have confirmed that NPRO is not a carcinogen.

The lack of carcinogenicity of NPRO is attributed to its inability to be metabolically activated to a DNA-reactive species. It is largely excreted unchanged in the urine. Given the structural similarity between NPRO and NTPRO, it is scientifically plausible to infer that NTPRO is also unlikely to be a potent carcinogen.

General Mechanisms of N-Nitrosamine Toxicity and Their Relevance to NTPRO

The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes. This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive carbocations, which can then alkylate DNA.[3]

N-nitroso amino acids like NPRO and, by extension, NTPRO, are generally not substrates for this metabolic activation pathway. Their chemical structure makes them resistant to the enzymatic α-hydroxylation required for the generation of a reactive electrophile. This inherent chemical stability is a key reason for their low toxicity compared to other N-nitrosamines.

Analytical Methodologies for the Detection and Quantification of NTPRO

The detection and quantification of N-nitrosamines at trace levels require highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[8] While a specific validated method for NTPRO in all possible matrices is not universally available, a robust method can be developed based on existing protocols for other N-nitrosamines.

Sample Preparation

The sample preparation procedure will depend on the matrix.

  • For Biological Samples (e.g., Urine): A simple "dilute and shoot" approach may be feasible, or a solid-phase extraction (SPE) may be employed for sample clean-up and concentration.

  • For Pharmaceutical Drug Products: The active pharmaceutical ingredient (API) and excipients need to be dissolved in a suitable solvent, followed by filtration or centrifugation to remove insoluble materials.[9]

LC-MS/MS Analysis

A reverse-phase HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is the standard instrumentation.

  • Chromatography: A C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Detection is performed in positive ion mode using electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for NTPRO would need to be determined using a certified reference standard.

Method Validation

Any analytical method for NTPRO must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).[9]

Risk Assessment of this compound Exposure

The risk assessment of any N-nitrosamine impurity in a pharmaceutical product is a critical step to ensure patient safety.

Regulatory Framework

Both the FDA and EMA have established stringent guidelines for the control of nitrosamine impurities in human drugs. These guidelines recommend a three-step process:

  • Risk Assessment: Identify potential sources of N-nitrosamine formation or contamination in the manufacturing process and supply chain.

  • Confirmatory Testing: If a risk is identified, perform sensitive analytical testing to confirm the presence and quantify the levels of N-nitrosamines.

  • Mitigation: If unacceptable levels of N-nitrosamines are confirmed, implement changes to the manufacturing process or formulation to reduce them to an acceptable level.

Establishing an Acceptable Intake (AI) for NTPRO

A key component of the risk assessment is the establishment of an Acceptable Intake (AI) limit, which is a level of daily exposure that is considered to pose a negligible cancer risk over a lifetime.

In the absence of specific carcinogenicity data for NTPRO, a scientifically justified AI can be derived using a read-across approach from NPRO. Given that NPRO is non-carcinogenic in long-term animal studies at very high doses, it is reasonable to conclude that NTPRO would also have a very low carcinogenic potential.

The FDA has introduced a "Carcinogenic Potency Categorization Approach" for nitrosamines, which allows for the assignment of an AI based on the chemical structure of the molecule. Given its structural similarity to the non-carcinogenic NPRO and its nature as a detoxification product, NTPRO would likely fall into a category with a high AI, if it is even deemed necessary to establish one.

Conclusion

The toxicological assessment of this compound presents a compelling example of why a one-size-fits-all approach to N-nitrosamines is not scientifically sound. The available evidence strongly suggests that NTPRO is not a typical genotoxic carcinogen but rather a stable end-product of a detoxification pathway. Its formation via the "nitrite trapping" action of its precursor, thioproline, serves to remove potentially harmful nitrosating agents from the body.

While direct toxicological data on NTPRO is lacking, a weight-of-evidence approach, including a read-across from the non-carcinogenic N-Nitrosoproline, provides a strong rationale for its low toxicological concern. For drug development professionals, the presence of NTPRO in a product should be investigated to understand its origin. However, its toxicological risk is likely to be significantly lower than that of other N-nitrosamine impurities. Future research could focus on confirmatory in vitro genotoxicity studies, such as an enhanced Ames test, to definitively close the data gap for this particular compound.

Data Presentation

Table 1: Urinary Excretion of N-Nitrosamino Acids with and without Smoking

N-Nitrosamino AcidNon-Smoking Days (μ g/day , mean ± S.D.)Smoking Days (μ g/day , mean ± S.D.)P-value
N-Nitrosoproline (NPRO)1.1 ± 0.51.8 ± 0.9< 0.01
This compound (NTPRO)3.9 ± 1.18.7 ± 4.6< 0.001
N-Nitroso-2-methylthioproline (NMTPRO)5.6 ± 1.98.5 ± 4.1< 0.01
Total 10.6 ± 2.8 19.0 ± 6.5 < 0.001
Data from Tsuda et al., 1986[5]

Experimental Protocols

Protocol 1: Determination of this compound in a Pharmaceutical Formulation by LC-MS/MS
  • Standard Preparation:

    • Prepare a stock solution of certified NTPRO reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantitation (LOQ) to a concentration that encompasses the expected range in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product equivalent to one dosage unit.

    • Dissolve the powder in a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex or sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Transfer an aliquot of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to separate NTPRO from the API and other components.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole

    • Ionization: ESI, positive mode

    • MRM Transitions: To be determined using the NTPRO reference standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the NTPRO standards against their concentration.

    • Quantify the amount of NTPRO in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

NTPRO_Formation_and_Detoxification cluster_endogenous Endogenous Environment Nitrosating Agents Nitrosating Agents NTPRO NTPRO Nitrosating Agents->NTPRO reacts with Harmful Nitrosamines Harmful Nitrosamines Nitrosating Agents->Harmful Nitrosamines alternative pathway Thioproline Thioproline Thioproline->NTPRO Excretion Excretion NTPRO->Excretion stable, excreted DNA Adducts DNA Adducts Harmful Nitrosamines->DNA Adducts Other Amines Other Amines Other Amines->Harmful Nitrosamines Toxicological_Risk_Assessment_Workflow A Identify Potential for NTPRO Formation B Develop and Validate Analytical Method (LC-MS/MS) A->B C Quantify NTPRO in Product B->C D Is NTPRO present? C->D E No Further Action D->E No F Toxicological Assessment D->F Yes G Review Literature for Direct Toxicity Data F->G H Perform Read-Across from N-Nitrosoproline (NPRO) G->H Data Gap I Establish Acceptable Intake (AI) Limit H->I J Compare Measured Levels to AI I->J K Levels Below AI: Monitor J->K Yes L Levels Above AI: Mitigate J->L No

Caption: Workflow for the risk assessment of NTPRO.

References

  • Tsuda, M., Niitsuma, J., Sato, S., Hirayama, T., Kakizoe, T., & Sugimura, T. (1986). Increase in the levels of N-nitrosoproline, this compound and N-nitroso-2-methylthioproline in human urine by cigarette smoking. Cancer Letters, 30(2), 117-124. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • Mei, N., Guo, X., Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. [Link]

  • Tahira, T., & Tsuda, M. (1985). Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(3 Pt 2), 649-654. [Link]

  • Olajos, E. J., & Coulston, F. (1978). Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man. Ecotoxicology and Environmental Safety, 2(3-4), 317-367. [Link]

  • Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 71(5), 841-847. [Link]

  • Gleeson, M. P., & Johnson, C. W. (2021). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. Regulatory Toxicology and Pharmacology, 125, 105008. [Link]

  • National Cancer Institute. (1979). Bioassay of N-nitrosodiphenylamine for possible carcinogenicity. National Cancer Institute Technical Report Series, 164, 1-121. [Link]

  • Rao, T. K., Young, J. A., Lijinsky, W., & Epler, J. L. (1979). Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. Mutation Research, 66(1), 1-7. [Link]

  • Williams, G. M., & Laspia, M. F. (1979). Genotoxicity of carcinogenic N-nitrosopropylamine derivatives in the hepatocyte primary culture/DNA-repair test. Journal of the National Cancer Institute, 63(3), 759-762. [Link]

  • Fong, L. Y., Jensen, D. E., & Magee, P. N. (1987). Evidence for metabolism of N-nitrosoproline. Chemico-Biological Interactions, 64(1-2), 115-125. [Link]

  • Perederyaev, O. I., Maslennikova, N. V., & Merkulov, V. A. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceutical Chemistry Journal, 55(4), 405-412. [Link]

  • Ponting, D. J., et al. (2023). Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential. Regulatory Toxicology and Pharmacology, 141, 105411. [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. HESI. [Link]

  • Jander, G., et al. (2014). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics, 10(4), 725-737. [Link]

  • Mirvish, S. S., Bulay, O., Runge, R. G., & Patil, K. (1980). Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats. Journal of the National Cancer Institute, 64(6), 1435-1442. [Link]

  • Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 134-143. [Link]

  • Witt, K. L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology, 45(2), 154-165. [Link]

  • Miwa, M., Tsuda, M., Kurashima, Y., Hara, H., Tanaka, Y., & Shinohara, K. (1989). Macrophage-mediated N-nitrosation of thioproline and proline. Biochemical and Biophysical Research Communications, 159(2), 373-378. [Link]

  • Dobo, K. L., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Exchange. [Link]

  • Ikarashi, Y., et al. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Genes and Environment, 45, 12. [Link]

  • Feelisch, M., et al. (2020). In Vivo Studies on the Interaction Between Orally Administered Nitrite and Omeprazole: Beyond Proton-Catalyzed S-Nitrosation. Antioxidants, 9(11), 1083. [Link]

  • Waters Corporation. (n.d.). Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. [Link]

  • Pour, P., & Wallcave, L. (1980). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters. Cancer Research, 40(10), 3795-3799. [Link]

  • Cho, H. J., et al. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Korean Journal of Environmental Agriculture, 32(1), 70-75. [Link]

  • Hanff, E., et al. (2021). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. Molecules, 26(22), 7122. [Link]

  • Eisenbrand, G., & Preussmann, R. (2018). N -Nitroso Compounds. In * Patty's Toxicology* (eds C. A. Lapadula and G. M. Williams). [Link]

  • Ohshima, H., et al. (1984). Studies on endogenous formation of N-nitroso compounds in the guinea pig supplemented with proline or thioproline and sodium nitrate. IARC Scientific Publications, (57), 205-210. [Link]

  • Siddiqui, M. R., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933. [Link]

  • Taylor & Francis. (n.d.). Nitroso – Knowledge and References. [Link]

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An In-Depth Technical Guide to the Interaction of N-Nitrosothioproline with Cellular Macromolecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Nitrosothioproline (NTPRO) is an N-nitroso compound of significant interest due to its endogenous formation in the human body and its presence in various dietary sources and tobacco smoke.[1] While some N-nitroso compounds are potent carcinogens, the biological activity of NTPRO and its interactions with cellular macromolecules remain less understood. This technical guide provides a comprehensive overview of the current understanding and a detailed experimental framework for investigating the interaction of NTPRO with DNA, proteins, and other cellular components. We will delve into the chemistry of NTPRO, its potential for forming reactive intermediates, and the methodologies to detect and characterize its adducts with cellular macromolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological implications of NTPRO exposure.

Introduction to this compound (NTPRO)

N-nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group. Many NOCs are known mutagens and carcinogens, primarily through their ability to form electrophilic species that can alkylate cellular macromolecules, particularly DNA.[2] NTPRO, also known as N-nitrosothiazolidine-4-carboxylic acid, is formed from the reaction of thioproline (thiazolidine-4-carboxylic acid) with a nitrosating agent, such as nitrite under acidic conditions.[3] Thioproline itself is a condensation product of cysteine and formaldehyde. The presence of NTPRO in human urine has been correlated with dietary intake of nitrate and certain lifestyle factors like smoking, making it a potential biomarker for endogenous nitrosation.[1]

While some studies suggest that NTPRO itself exhibits low cytotoxicity and is not mutagenic in certain assays, its potential for metabolic activation or decomposition into reactive intermediates warrants a thorough investigation of its interactions with cellular macromolecules.[4] Understanding these interactions is crucial for assessing the potential health risks associated with NTPRO exposure.

The Chemical Biology of NTPRO: Stability, Decomposition, and Reactivity

The reactivity of NTPRO is dictated by its chemical structure, particularly the N-nitroso group and the thiazolidine ring. The stability of N-nitroso compounds is often pH-dependent, with decomposition rates increasing under certain acidic or basic conditions.[5][6]

pH-Dependent Stability and Decomposition Pathways

The stability of NTPRO in various pH environments is a critical factor in its biological activity. While specific data for NTPRO is limited, S-nitrosothiols, which share some chemical similarities, exhibit pH-dependent stability.[5][6] It is plausible that under acidic conditions, protonation of the nitroso group could facilitate its decomposition.

Hypothesized Decomposition of NTPRO:

Under acidic conditions, NTPRO may undergo protonation followed by the release of a nitrosating species or rearrangement to form a reactive electrophile. The presence of the sulfur atom in the thiazolidine ring could influence the electronic properties and reactivity of the molecule compared to its analogue, N-nitrosoproline.

Caption: Hypothesized acid-catalyzed decomposition of NTPRO.

Potential for Metabolic Activation

Many N-nitroso compounds require metabolic activation by cytochrome P450 (CYP) enzymes to exert their genotoxic effects.[7] This process often involves hydroxylation at the α-carbon to the N-nitroso group, leading to the formation of an unstable intermediate that decomposes to a reactive diazonium ion.[2] While specific studies on NTPRO metabolism are scarce, it is crucial to consider the possibility of its bioactivation by cellular enzymes.

Interaction of NTPRO with Cellular Macromolecules

The primary concern with N-nitroso compounds is their ability to form covalent adducts with cellular macromolecules, thereby altering their structure and function.

DNA Adduct Formation

The interaction of N-nitroso compounds with DNA is a critical event in chemical carcinogenesis. The electrophilic species generated from their decomposition can attack nucleophilic sites on DNA bases.

Potential NTPRO-DNA Adducts:

Based on the known reactivity of other N-nitroso compounds, potential sites of adduction on DNA by NTPRO-derived electrophiles include:

  • Guanine: N7 and O6 positions

  • Adenine: N1, N3, and N7 positions

  • Cytosine: N3 and O2 positions

  • Thymine: O2 and O4 positions

The formation of O6-alkylguanine adducts is of particular concern as they are known to be highly miscoding, leading to G:C to A:T transition mutations.[2]

Protein Adduct Formation

Proteins are also major targets for reactive electrophiles. The formation of protein adducts can lead to enzyme inactivation, disruption of cellular signaling pathways, and induction of cellular stress responses.

Potential Amino Acid Targets for NTPRO:

Nucleophilic amino acid residues in proteins are susceptible to adduction by NTPRO-derived reactive intermediates. These include:

  • Cysteine: The thiol group is a strong nucleophile.

  • Histidine: The imidazole ring contains nucleophilic nitrogen atoms.

  • Lysine: The ε-amino group is nucleophilic.

  • Arginine: The guanidinium group can be a target.

  • Tyrosine: The phenolic ring can be nitrated.[8]

The identification of specific protein targets of NTPRO is essential for understanding its cellular effects beyond direct genotoxicity.

Experimental Workflows for Studying NTPRO-Macromolecule Interactions

A multi-pronged experimental approach is necessary to comprehensively investigate the interaction of NTPRO with cellular macromolecules.

Caption: Experimental workflow for investigating NTPRO-macromolecule interactions.

In Vitro Adduct Formation and Characterization

Objective: To identify the specific DNA and protein adducts formed by NTPRO under controlled conditions.

Protocol 1: In Vitro Reaction of NTPRO with DNA/Nucleosides

  • Reaction Setup: Incubate calf thymus DNA or individual 2'-deoxynucleosides (dG, dA, dC, T) with varying concentrations of NTPRO in a suitable buffer system (e.g., phosphate buffer) at 37°C. A range of pH values (e.g., 5.0, 7.4) should be tested to assess pH-dependent reactivity.

  • Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to monitor adduct formation over time.

  • DNA Hydrolysis: For DNA reactions, enzymatically hydrolyze the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[9]

  • Adduct Enrichment: If necessary, enrich the adducted nucleosides using solid-phase extraction (SPE).

  • Analysis by LC-MS/MS: Analyze the reaction mixtures using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to detect and characterize potential NTPRO-nucleoside adducts. High-resolution mass spectrometry is crucial for determining the elemental composition of the adducts.[10]

Protocol 2: In Vitro Reaction of NTPRO with Proteins/Peptides

  • Reaction Setup: Incubate a model protein (e.g., human serum albumin) or specific peptides containing nucleophilic amino acids with NTPRO under physiological conditions (pH 7.4, 37°C).

  • Proteolysis: After incubation, digest the protein into smaller peptides using a protease such as trypsin.

  • Analysis by LC-MS/MS: Analyze the peptide mixture by LC-MS/MS. Use data-independent acquisition (DIA) or targeted proteomics approaches to identify peptides with mass shifts corresponding to NTPRO adduction.

  • Tandem MS for Site Localization: Use tandem mass spectrometry (MS/MS) to fragment the modified peptides and pinpoint the specific amino acid residue that has been adducted.

In-Cellulo Adduct Detection and Quantification

Objective: To detect and quantify NTPRO-macromolecule adducts in a cellular context.

Protocol 3: Cellular Exposure and Macromolecule Isolation

  • Cell Culture: Culture a relevant cell line (e.g., human lung epithelial cells, hepatocytes) and expose them to various concentrations of NTPRO for different durations.

  • Cellular Uptake: To understand the bioavailability of NTPRO, perform cellular uptake studies using radiolabeled NTPRO or by measuring intracellular concentrations via LC-MS.[11][12]

  • Macromolecule Isolation: After exposure, harvest the cells and isolate DNA and proteins using standard biochemical protocols.

  • DNA Adduct Analysis:

    • LC-MS/MS: Hydrolyze the isolated DNA and analyze for specific NTPRO adducts identified in the in vitro studies. This method provides structural information and allows for quantification using isotopically labeled internal standards.[13]

    • ³²P-Postlabeling: This highly sensitive method can be used to detect bulky DNA adducts, although it does not provide structural information.[14]

  • Protein Adduct Analysis (Proteomics):

    • 2D Gel Electrophoresis: Separate proteins from control and NTPRO-treated cells by 2D-GE. Identify protein spots with altered mobility and identify them by mass spectrometry.

    • Shotgun Proteomics: Digest the total protein extract and analyze by LC-MS/MS to identify and quantify thousands of proteins. Look for mass shifts corresponding to NTPRO adducts on specific peptides.

Functional Consequences of NTPRO-Macromolecule Interactions

Objective: To assess the biological impact of NTPRO-induced macromolecular damage.

Protocol 4: Genotoxicity and Mutagenicity Assays

  • Comet Assay (Single Cell Gel Electrophoresis): Assess DNA strand breaks in cells exposed to NTPRO.

  • Micronucleus Assay: Evaluate chromosomal damage in NTPRO-treated cells.

  • Ames Test: Determine the mutagenic potential of NTPRO and its metabolites using different bacterial strains, with and without metabolic activation (S9 fraction).

Protocol 5: In Vitro Transcription and Translation Assays

  • In Vitro Transcription: Assess the effect of NTPRO-DNA adducts on the ability of RNA polymerase to transcribe a DNA template.

  • In Vitro Translation: Examine the impact of NTPRO on the process of protein synthesis using a cell-free translation system. This can reveal if NTPRO or its adducts interfere with ribosomal function or other components of the translation machinery.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of NTPRO-dG Adducts in Cellular DNA

NTPRO Concentration (µM)Treatment Time (h)NTPRO-dG Adducts (adducts per 10⁸ dG)
0 (Control)24Not Detected
10241.5 ± 0.3
50247.8 ± 1.2
1002415.2 ± 2.5

Conclusion

The interaction of this compound with cellular macromolecules is a complex area of research with significant implications for human health. While direct evidence of NTPRO-induced adducts is currently limited, the established reactivity of N-nitroso compounds provides a strong rationale for a thorough investigation. The experimental workflows outlined in this guide, combining in vitro characterization, in-cellulo detection, and functional assays, provide a robust framework for elucidating the mechanisms of NTPRO's biological activity. The insights gained from such studies will be invaluable for risk assessment and for understanding the role of endogenous nitrosation in human disease.

References

  • Tsuda, M., Niitsuma, J., Sato, S., Hirayama, T., & Sugimura, T. (1986). Increase in the levels of N-nitrosoproline, this compound and N-nitroso-2-methylthioproline in human urine by cigarette smoking. Cancer letters, 30(2), 117–124. [Link]

  • Zhang, Y., Deen, W. M., & Tannenbaum, S. R. (2012). pH effect on stability and kinetics degradation of nitazoxanide in solution. Nitric Oxide, 26(4), 237-243. [Link]

  • Hecht, S. S. (2012). Lung carcinogenesis by tobacco smoke. International journal of cancer, 131(12), 2724–2732. [Link]

  • Lijinsky, W. (1992). Chemistry and biology of N-nitroso compounds. Cambridge university press.
  • Tahira, T., Tsuda, M., Wakabayashi, K., Nagao, M., & Sugimura, T. (1984). This compound, a new N-nitroso compound found in human urine. Gann, 75(10), 889-894.
  • Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer letters, 93(1), 17-48. [Link]

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  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127. [Link]

  • Poirier, M. C. (2016). Chemical-induced DNA damage and human cancer risk.
  • Törnqvist, M., & Ehrenberg, L. (1994). On the quantitative relationships between carcinogenicity and mutagenicity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 309(1), 1-13.
  • Hornyák, I., & Mészáros, G. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Nitric Oxide, 26(2), 115-121. [Link]

  • Hecht, S. S., & Villalta, P. W. (2009). Evolution of research on the DNA adduct chemistry of N-nitrosopyrrolidine and related aldehydes. Chemical research in toxicology, 22(5), 779-792. [Link]

  • Preussmann, R., & Stewart, B. W. (1984). N-nitroso carcinogens. In Chemical carcinogens (pp. 643-828). American Chemical Society.
  • Phillips, D. H., & Arlt, V. M. (2014). The 32P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 1105, 125-139.
  • Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: the transition from 32P-postlabeling to mass spectrometry. Carcinogenesis, 27(2), 178-196. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical research in toxicology, 27(3), 356-366.
  • Liebler, D. C. (2008). Protein damage by reactive electrophiles: what it is, what it does, and how to find it. Chemical research in toxicology, 21(1), 117-128.
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  • Kleinnijenhuis, A. J., van Wijk, A. M., de Jong, A. P. J. M., & van der Leden, J. C. (2003). The reactivity of N-nitroso compounds. Part 1: Decomposition of N-nitrosamines in acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 666-671.
  • Radi, R. (2018). The nitration of proteins, lipids and DNA by peroxynitrite derivatives-chemistry involved and biological relevance. Free Radical Biology and Medicine, 120, 1-13. [Link]

  • Mieyal, J. J., Gallogly, M. M., & Starke, D. W. (2008). Catalysis of thiol-disulfide exchange and S-nitrosothiol/thiol exchange by glutaredoxin. Antioxidants & redox signaling, 10(10), 1689-1702.
  • Zhang, H., & Forman, H. J. (2012). Redox regulation of gamma-glutamylcysteine synthetase. Redox biology, 1(1), 22-30.
  • Ohshima, H., & Bartsch, H. (1981). Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine. Cancer research, 41(9 Part 1), 3658-3662.
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Methodological & Application

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitrosothioproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities.[1][2] This application note provides a detailed protocol for the identification of N-Nitrosothioproline (NTPro), a sulfur-containing nitrosamino acid, using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). We present a comprehensive workflow, from sample preparation to data analysis, designed to provide researchers and drug development professionals with a robust method for the confident identification and monitoring of this potential impurity. The methodologies described herein leverage the high sensitivity and selectivity of HRMS to meet and exceed current regulatory expectations.

Introduction: The Challenge of Nitrosamine Impurities

The International Council for Harmonisation (ICH) M7(R1) guideline classifies nitrosamines as a "cohort of concern," necessitating control at or below levels that ensure a negligible carcinogenic risk, often calculated as an acceptable intake (AI) limit.[4][6][7] Achieving the required low detection limits necessitates highly sensitive and specific analytical methods. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as the gold standard for this application, offering the necessary accuracy and resolving power to distinguish trace-level impurities from complex drug matrices.[8][9]

This note focuses on this compound (NTPro), also known as N-nitroso-L-thiazolidine-4-carboxylic acid, a nitrosamine that can be formed from the reaction of L-thioproline with a nitrosating agent.[8] Given the structural similarity of thioproline to the amino acid proline, its potential presence in raw materials or as a synthesis-related substance warrants careful consideration.

Experimental Workflow Overview

The analytical workflow is designed for specificity and sensitivity, ensuring reliable detection and identification of NTPro at trace levels. The process involves extraction of the analyte from the sample matrix, separation using reversed-phase liquid chromatography, and subsequent analysis by high-resolution mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis s_weigh Weigh Sample (API or Drug Product) s_dissolve Dissolve in Diluent (e.g., Methanol/Water) s_weigh->s_dissolve s_vortex Vortex & Sonicate s_dissolve->s_vortex s_centrifuge Centrifuge s_vortex->s_centrifuge s_filter Filter Supernatant (0.22 µm PVDF) s_centrifuge->s_filter lc_inject Inject into LC System s_filter->lc_inject Transfer to Vial lc_sep Chromatographic Separation lc_inject->lc_sep ms_ionize Electrospray Ionization (ESI+) lc_sep->ms_ionize ms_detect HRMS Detection (Full Scan & dd-MS²) ms_ionize->ms_detect da_xic Extract Ion Chromatogram (XIC) of Precursor ms_detect->da_xic da_mass Verify Accurate Mass (< 5 ppm error) da_xic->da_mass da_rt Confirm Retention Time (RT) da_mass->da_rt da_frag Analyze MS/MS Fragmentation da_rt->da_frag da_confirm Confirm Identification da_frag->da_confirm

Caption: Overall analytical workflow for NTPro identification.

Materials and Reagents

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: LC-MS grade formic acid.

  • Standards: Analytical reference standard of this compound. If not commercially available, custom synthesis may be required. Isotopically labeled internal standards are recommended for quantitative methods.

  • Vials: Amber glass or polypropylene autosampler vials to prevent photodegradation of nitrosamines.

  • Filters: 0.22 µm PVDF syringe filters.

Detailed Protocols

Standard and Sample Preparation

The goal of sample preparation is to efficiently extract NTPro from the drug substance or product matrix while minimizing interferences and preventing the artificial formation of nitrosamines.

Protocol for Standard Solution (1 µg/mL):

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve in 10.0 mL of methanol in a volumetric flask to create a 100 µg/mL stock solution.

  • Further dilute this stock solution 1:100 with 50:50 (v/v) methanol/water to obtain a 1 µg/mL working standard.

    • Rationale: Methanol is a common solvent for nitrosamines.[9] Using amber glassware and minimizing light exposure is critical as nitrosamines can be light-sensitive.

Protocol for Drug Product Sample Preparation:

  • Accurately weigh a portion of powdered tablets or drug substance equivalent to a target concentration (e.g., 10 mg/mL of API) into a 15 mL centrifuge tube.[8]

  • Add an appropriate volume of diluent (e.g., 5 mL of 50:50 methanol/water).

  • Vortex the sample for 1-5 minutes to ensure thorough mixing.[3]

  • Sonicate for 10 minutes to aid in the dissolution and extraction of the analyte.[3]

  • Centrifuge the sample at 4000-4500 rpm for 10-15 minutes to pelletize excipients.[8]

  • Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter into an amber autosampler vial.[8]

    • Rationale: This generic extraction procedure is effective for many drug products. The choice of solvent may need to be optimized based on the solubility of the specific API and drug product formulation. Centrifugation and filtration are crucial to remove particulate matter that could damage the LC system.

LC-HRMS Method

The chromatographic method is designed to separate NTPro from the API and other potential isomers. The HRMS method provides the high mass accuracy and resolution required for unambiguous identification.

Parameter Recommended Condition Rationale
LC System UHPLC systemProvides high resolution and shorter run times.
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)C18 columns offer good retention and separation for polar to moderately non-polar compounds like NTPro.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte, which is favorable for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient suitable for screening. This should be optimized to ensure separation from the API and other impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA starting point; can be adjusted to meet sensitivity requirements.
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap-based)Capable of providing mass accuracy < 5 ppm and resolution > 60,000.
Ionization Mode Heated Electrospray Ionization (HESI), Positive ModeESI is well-suited for polar, ionizable molecules like NTPro. Positive mode is preferred for nitrosamines which readily form [M+H]+ ions.
Scan Mode Full Scan (m/z 50-750) followed by data-dependent MS² (dd-MS²)Full scan provides accurate mass of the precursor ion. dd-MS² triggers fragmentation of the most intense ions to provide structural information.
Resolution ≥ 60,000 (FWHM)High resolution is critical to separate NTPro from potential isobaric interferences.
Collision Energy (HCD) Stepped (e.g., 20, 30, 40 eV)Using a range of collision energies helps to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

Confident identification of NTPro relies on a multi-faceted approach, combining retention time, accurate mass measurement, and fragmentation pattern analysis.

Accurate Mass and Retention Time
  • Chemical Formula of NTPro: C₄H₆N₂O₃S

  • Monoisotopic Mass: 162.01026 Da

  • Protonated Precursor Ion ([M+H]⁺): 163.01753 Da

The first step in data analysis is to generate an extracted-ion chromatogram (XIC) for the theoretical m/z of the protonated NTPro molecule (163.01753) with a narrow mass tolerance window (e.g., ± 5 ppm).[9] The retention time of any peak observed in the sample XIC must match that of the injected reference standard.

MS/MS Fragmentation Analysis

The structural identity of the compound is confirmed by comparing its MS/MS fragmentation pattern with that of the reference standard or with theoretically derived fragmentation pathways. Protonated nitrosamines typically undergo characteristic fragmentation.[1][7] For NTPro, the primary fragmentation pathways are expected to involve the loss of the nitroso group and cleavages within the thiazolidine ring.

Expected Fragmentation Data for NTPro ([M+H]⁺ = 163.01753 Da)

Fragment Ion (m/z) Proposed Loss Formula of Loss Formula of Fragment Description
133.02208•NONO[C₄H₇O₃S]⁺Diagnostic Loss: The neutral loss of the 30 Da nitroso radical is a characteristic fragmentation for many nitrosamines.[1]
117.02717COOH + HCH₂O₂[C₃H₅NOS]⁺Loss of the carboxylic acid group.
88.99591•NO + COOH + HCH₂NO₂[C₃H₄S]⁺Subsequent loss of the carboxylic acid group after the initial loss of the nitroso radical.
74.02447C₂H₃O₂SC₂H₃O₂S[C₂H₄NO]⁺Cleavage of the thiazolidine ring.

digraph "Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

parent [label="NTPro [M+H]⁺\nm/z = 163.01753", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M+H-NO]⁺\nm/z = 133.02208"]; frag2 [label="[M+H-COOH-H]⁺\nm/z = 117.02717"]; frag3 [label="[M+H-NO-COOH-H]⁺\nm/z = 88.99591"]; frag4 [label="Ring Cleavage Fragment\nm/z = 74.02447"];

parent -> frag1 [label="- •NO (29.99 Da)"]; parent -> frag2 [label="- HCOOH (46.00 Da)"]; frag1 -> frag3 [label="- HCOOH (46.00 Da)"]; parent -> frag4 [label="- C₂H₃O₂S (91.00 Da)"]; }

Caption: Proposed MS/MS fragmentation pathway for NTPro.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following system suitability and validation checks should be incorporated:

  • Mass Accuracy: The mass accuracy of the HRMS instrument should be verified daily and must be within 5 ppm for the precursor and major fragment ions.

  • Retention Time Precision: Multiple injections of the reference standard should exhibit a retention time with a relative standard deviation (RSD) of < 2%.

  • Specificity: The method's ability to distinguish NTPro from other components should be demonstrated by analyzing a blank (diluent) and a placebo (drug product matrix without API).

  • Limit of Detection (LOD): The LOD should be established to ensure the method is sensitive enough to detect NTPro at levels well below the regulatory AI limit.

Conclusion

This application note details a robust and reliable LC-HRMS method for the identification of this compound in pharmaceutical materials. By combining high-efficiency chromatographic separation with the selectivity and sensitivity of high-resolution mass spectrometry, this protocol provides a solid foundation for laboratories to develop and validate methods for nitrosamine impurity analysis. The multi-parameter confirmation approach—relying on retention time, accurate precursor mass, and specific fragmentation patterns—ensures a high degree of confidence in the analytical results, enabling drug manufacturers to meet stringent global regulatory requirements and ensure patient safety.

References

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Tsuda, M., Hirayama, T., & Sugimura, T. (1983). A new type of N-nitrosamino acid, N-nitroso-L-thioproline and N-nitroso-L-methylthioprolines, found in human urine as major N-nitroso compounds. Gan, 74(3), 331–333. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link]

  • PubChem. (n.d.). N-Nitrosohydroxyproline. National Center for Biotechnology Information. [Link]

  • Nudelman, R., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

  • PubChem. (n.d.). N-Nitrosomorpholine. National Center for Biotechnology Information. [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]

  • Dong, M., et al. (2020). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The AAPS Journal, 22(4), 89. [Link]

  • European Medicines Agency. (2018). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. [Link]

  • U.S. Food and Drug Administration. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. [Link]

  • Techsol. (2024). ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. [Link]

  • de Souza, P. A. F., et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 239, 115883. [Link]

  • ECA Academy. (2025). CMDh/EMA: Update of Appendix 1 for Nitrosamines. [Link]

  • PubChem. (n.d.). N-Nitrosodiethylamine. National Center for Biotechnology Information. [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Chemistry Leaf. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2025, June 25). GDF2025 - D2S02- Nitrosamine Related Guidance [Video]. YouTube. [Link]

  • Pérez, S., et al. (2015). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. [Link]

  • Heads of Medicines Agencies. (n.d.). Nitrosamine impurities. [Link]

  • Scribd. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • European Medicines Agency (EMA). (2020, July 20). EMA Issues Guidance to Avoid Nitrosamine Impurities [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Development of Immunoassays for N-Nitrosothioproline (NTHP) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The presence of N-nitrosamine impurities in pharmaceuticals, food, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosothioproline (NTHP), also known as N-nitrosothiazolidine-4-carboxylic acid, is formed endogenously from the reaction of nitrite with thioproline and serves as a stable biomarker for exposure to nitrosating agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing a sensitive and specific immunoassay for the detection and quantification of NTHP. We detail the critical steps, from immunogen synthesis and antibody generation to the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), offering a robust tool for high-throughput screening and risk assessment.

Introduction: The Imperative for NTHP Detection

Since 2018, the discovery of N-nitrosamine impurities in common medications has triggered widespread regulatory action and product recalls, highlighting the critical need for reliable analytical methods.[1][4][5] These compounds can form during drug manufacturing or storage and may also arise from dietary sources.[6][7] While instrumental methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard for confirmatory analysis, they can be resource-intensive for screening large numbers of samples.[4][8]

This compound (NTHP) is a non-volatile nitrosamine that has been identified as a urinary biomarker reflecting endogenous nitrosation.[3][9] For instance, studies have shown that urinary NTHP levels increase significantly with exposure to nitrosating agents like those found in cigarette smoke.[9] Its stability and direct correlation with exposure make it an ideal target for monitoring.

Immunoassays, particularly the competitive ELISA format, offer a complementary approach that is cost-effective, rapid, and suitable for high-throughput screening of NTHP in various matrices. This application note provides the scientific rationale and detailed protocols to empower laboratories to develop and validate a robust NTHP immunoassay.

The Scientific Principle: Targeting a Small Molecule Hapten

Small molecules like NTHP, known as haptens, are not immunogenic on their own; they are too small to be recognized by the immune system to elicit an antibody response.[10][11] To overcome this, a foundational principle in immunology is employed: the hapten-carrier effect.

The Causality: By covalently conjugating the NTHP hapten to a large, immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the small molecule becomes "visible" to the immune system. The B-cells that recognize the hapten internalize the entire conjugate, process the carrier protein, and present its peptides to helper T-cells. This T-cell help is critical for activating the B-cells to proliferate and differentiate into plasma cells that secrete high-affinity, hapten-specific antibodies.[10]

For quantification, the competitive ELISA format is the logical choice for small molecule detection.[12][13] In this setup, free NTHP in a sample competes with a fixed amount of a NTHP-enzyme conjugate (or a NTHP-coated plate) for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of NTHP in the sample.

Caption: Principle of Competitive ELISA for NTHP Detection.

Part I: Development and Synthesis of Critical Reagents

The success of any immunoassay hinges on the quality of its core reagents. This section details the synthesis of the immunogen required to generate antibodies and the coating antigen for the ELISA plate.

Synthesis of Immunogen: NTHP-Carrier Protein Conjugate

To make NTHP immunogenic, we will covalently link its carboxylic acid group to primary amines (e.g., lysine residues) on a carrier protein using carbodiimide chemistry.

Expertise & Rationale: We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxyl group of NTHP, forming a highly reactive but unstable O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amines on the carrier protein to form a stable amide bond.[14] Using a different carrier for immunization (e.g., KLH) versus plate coating (e.g., BSA) is a critical strategy to ensure that the subsequent antibody screening selectively identifies clones that recognize the hapten (NTHP) and not the carrier protein.

Caption: EDC/NHS chemistry for NTHP-carrier conjugation.

Protocol 1: NTHP Conjugation to Carrier Protein (KLH)

  • Dissolve NTHP: Weigh 5 mg of this compound and dissolve it in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 10 mg of NHS, followed by 20 mg of EDC.

  • Activate NTHP: Incubate the mixture at room temperature for 30 minutes with gentle stirring. This activates the carboxyl group.

  • Prepare Carrier Protein: Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).

  • Conjugation Reaction: Immediately add the activated NTHP solution to the KLH solution. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quench Reaction: Add 100 µL of 1 M Tris or hydroxylamine (pH 8.0) to quench the reaction by blocking any remaining active NHS-esters. Incubate for 30 minutes.

  • Purification: Remove unreacted NTHP and byproducts by dialysis. Dialyze the conjugate against 1L of PBS (pH 7.4) at 4°C, with at least three buffer changes over 24-48 hours. Alternatively, use a desalting column (e.g., Sephadex G-25).

  • Characterization & Storage: Determine the protein concentration using a BCA assay. The degree of conjugation can be estimated using MALDI-TOF mass spectrometry. Store the final conjugate in aliquots at -20°C or -80°C.

  • Repeat for Coating Antigen: Repeat this protocol using BSA as the carrier protein to create the NTHP-BSA coating antigen.

Generation of Anti-NTHP Monoclonal Antibodies

The generation of high-quality monoclonal antibodies is a specialized process that requires expertise in animal handling and cell culture. The following is a workflow overview based on hybridoma technology.[11]

Protocol 2: Monoclonal Antibody Production Workflow

  • Immunization: Immunize BALB/c mice with the NTHP-KLH immunogen (50-100 µg per mouse) emulsified in Complete Freund's Adjuvant for the primary injection, followed by booster injections with Incomplete Freund's Adjuvant every 2-3 weeks.[15]

  • Titer Monitoring: After 2-3 booster injections, collect blood samples and screen the serum for anti-NTHP antibodies using an indirect ELISA with the NTHP-BSA coating antigen. This ensures the antibodies are specific to NTHP, not the KLH carrier.

  • Fusion: Once a high antibody titer is confirmed, administer a final intravenous booster shot. Three days later, harvest the spleen and fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

  • Selection: Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells and splenocytes will die, while hybridoma cells will survive.

  • Screening: Screen the supernatants from surviving hybridoma colonies for the presence of NTHP-specific antibodies using the NTHP-BSA ELISA.

  • Cloning and Expansion: Select the most promising clones (high signal and specificity) and perform limiting dilution cloning to ensure monoclonality. Expand the selected clones to produce larger quantities of the antibody.

  • Purification: Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G affinity chromatography.

  • Characterization: Characterize the purified antibody for its isotype, affinity (e.g., via Biacore or ForteBio), and specificity against related nitrosamines and the parent molecule, thioproline.

Part II: NTHP Competitive ELISA Protocol

This section provides a step-by-step protocol for quantifying NTHP in samples using the developed reagents.

Caption: Step-by-step workflow for the NTHP Competitive ELISA.

Protocol 3: Quantitative NTHP Competitive ELISA

Required Materials:

  • High-binding 96-well microplates

  • NTHP-BSA coating antigen

  • Purified anti-NTHP monoclonal antibody

  • HRP-conjugated anti-mouse IgG secondary antibody

  • NTHP analytical standard

  • Sample/Standard Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA, pH 7.4)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Multichannel pipettes, plate reader (450 nm)

Procedure:

  • Coating: Dilute the NTHP-BSA coating antigen to an optimal concentration (typically 1-5 µg/mL, determined by checkerboard titration) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[16]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Standard/Sample Preparation:

    • Prepare a serial dilution of the NTHP analytical standard in Sample/Standard Diluent. A typical range might be 0.1 to 1000 ng/mL. Include a zero standard (blank).

    • Dilute unknown samples in Sample/Standard Diluent to fall within the assay's linear range.

  • Competitive Reaction:

    • Wash the plate 3 times as in step 2.

    • Add 50 µL of each standard, control, or sample to the appropriate wells.

    • Immediately add 50 µL of the pre-titered anti-NTHP monoclonal antibody (diluted in Sample/Standard Diluent) to all wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in Sample/Standard Diluent) to each well. Incubate for 1 hour at RT.[16]

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Part III: Data Analysis and Assay Validation

A robust assay is not complete until its performance has been thoroughly validated according to established regulatory guidelines.[17][18]

Data Analysis: The concentration of NTHP is inversely proportional to the signal. A standard curve is generated by plotting the absorbance (or %B/B₀) against the logarithm of the NTHP concentration. The data is best fit using a four-parameter logistic (4-PL) regression model. The concentrations of unknown samples are then interpolated from this curve.

Assay Validation: The assay must be validated to ensure it is fit for purpose. Key validation parameters are summarized below, with typical acceptance criteria based on FDA and EMA guidelines for bioanalytical method validation.[19][20]

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present (e.g., thioproline, other nitrosamines).No significant interference from structurally related compounds or matrix components.
Sensitivity (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.Precision: ≤20% CV; Accuracy: Within ±20% of nominal value. Signal should be distinguishable from blank.
Range (ULOQ) The highest concentration on the standard curve that can be measured with acceptable precision and accuracy.Precision: ≤15% CV; Accuracy: Within ±15% of nominal value.
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (within-run) and inter-assay (between-run).Intra-assay CV ≤15% (≤20% at LLOQ). Inter-assay CV ≤15% (≤20% at LLOQ).
Accuracy The closeness of the mean test results to the true value. Measured by spiking known concentrations into the matrix.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Dilution Linearity Ensures that samples with concentrations above the ULOQ can be diluted into the assay range and accurately measured.Accuracy and precision should meet acceptance criteria after dilution.
Stability Analyte stability in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).Mean concentrations of stability samples should be within ±15% of baseline samples.

Troubleshooting Common ELISA Issues

Problem Potential Cause(s) Solution(s)
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated reagents- Increase blocking time or BSA concentration- Optimize antibody dilutions- Increase wash cycles/soak time- Use fresh, filtered buffers
No/Low Signal - Reagents omitted or expired- Incorrect antibody pair- Insufficient incubation times- HRP enzyme inhibited- Check protocol steps and reagent expiry dates- Confirm primary/secondary antibody compatibility- Adhere to specified incubation times- Avoid sodium azide in HRP-containing buffers
Poor Precision (High %CV) - Inconsistent pipetting- Plate not washed uniformly- Temperature gradients across the plate- Edge effects- Use calibrated pipettes; practice technique- Ensure all wells are filled and aspirated completely- Allow reagents to reach RT; incubate in a stable environment- Avoid using outer wells or fill them with buffer
Standard Curve Out of Range - Improper standard dilution- Standard degradation- Prepare fresh standards for each assay- Aliquot and store standards properly at -80°C

Conclusion

This application note provides a comprehensive framework for the development and validation of a competitive immunoassay for this compound. By following the detailed protocols for immunogen synthesis, antibody generation, and ELISA optimization, researchers can create a powerful, high-throughput screening tool. A properly validated NTHP immunoassay serves as a critical component in the tiered approach to nitrosamine risk assessment, enabling rapid screening of pharmaceutical products, monitoring of patient exposure, and advancing research into the mechanisms of endogenous nitrosation. This method complements traditional chromatographic techniques and enhances the overall capacity for ensuring drug safety and quality.

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Nitrosothioproline (NTPro) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Nitrosothioproline (NTPro) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NTPro extraction. Here, we address common challenges with in-depth, scientifically grounded solutions to enhance the efficiency and reliability of your experimental workflows.

Introduction to NTPro Extraction Challenges

This compound (NTPro) is a sulfur-containing N-nitrosamino acid of significant interest due to its potential formation in vivo from dietary precursors and its presence in various consumer products.[1] Accurate quantification of NTPro in complex matrices such as cured meats, biological fluids, and pharmaceutical products is critical for safety and research purposes. However, the extraction of NTPro is often hampered by its unique chemical properties and the intricate nature of the sample matrices.

Key challenges in NTPro extraction include:

  • Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of NTPro during mass spectrometry analysis, leading to inaccurate quantification.[2][3]

  • Analyte Stability: NTPro can be susceptible to degradation during sample preparation, particularly due to photolysis and thermal stress.[4]

  • Artifactual Formation: The presence of residual nitrosating agents (e.g., nitrites) and proline precursors in the sample can lead to the artificial formation of NTPro during the extraction process.[4][5]

This guide provides a structured approach to troubleshooting these challenges, ensuring robust and reproducible NTPro extraction.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No NTPro Recovery

Question: I am experiencing consistently low or no recovery of NTPro from my cured meat samples. What are the likely causes and how can I improve my extraction efficiency?

Answer: Low recovery of NTPro from cured meats is a common issue, often stemming from the presence of protein-bound NTPro and inefficient extraction methodologies.[6][7] Here’s a systematic approach to troubleshoot this problem:

1. Address Protein Binding: A significant fraction of NTPro in cured meats can be covalently bound to the N-terminus of proteins or peptides.[7] Standard methanolic extraction will not efficiently recover this bound form.

  • Expert Recommendation: Incorporate an enzymatic digestion step into your sample preparation protocol. The use of proteolytic enzymes can significantly increase the yield of detectable NTPro by liberating it from its protein-bound state.[7]

2. Optimize Sample Homogenization: The physical disruption of the sample matrix is crucial for releasing the analyte.

  • Expert Recommendation: For solid samples like cured meats, pulverizing the sample into a fine powder increases the surface area for solvent interaction.[8] Subsequent vigorous mixing, such as vortexing or using a mechanical shaker, ensures thorough contact between the sample and the extraction solvent.[8][9]

3. Evaluate Extraction Solvent: The choice of solvent is critical for efficiently solubilizing NTPro.

  • Expert Recommendation: While methanol is commonly used, a mixture of solvents may be more effective.[2] Consider experimenting with different solvent systems, such as acetonitrile/water mixtures, to optimize the extraction.

4. Prevent Analyte Degradation: NTPro can degrade during sample processing.

  • Expert Recommendation: Protect samples from light and avoid high temperatures during extraction.[4] If using sonication to enhance extraction, do so with caution as the heat generated can lead to degradation.[8]

High Variability in Results

Question: My replicate injections show high variability in NTPro concentration. What could be causing this inconsistency?

Answer: High variability in results often points to issues with matrix effects, inconsistent sample preparation, or analyte instability.

1. Mitigate Matrix Effects: Complex matrices contain numerous compounds that can interfere with the ionization of NTPro in the mass spectrometer source.[2][3]

  • Expert Recommendation:

    • Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the sample extract.[10] This reduces the concentration of interfering compounds, though it may require a more sensitive instrument to detect the lower analyte concentration.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[11] A well-chosen SPE sorbent can retain NTPro while allowing matrix components to be washed away. Strong cation-exchange functionalized polymeric sorbents have shown success in extracting nitrosamines from complex syrups.[11]

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate NTPro from co-eluting matrix components.[10] Adjusting the mobile phase composition, gradient, and column chemistry can significantly improve separation.

2. Ensure Sample Preparation Consistency: Every step of the sample preparation process must be performed consistently across all samples.

  • Expert Recommendation: Use calibrated pipettes, weigh samples accurately, and ensure consistent timing for extraction and incubation steps. Automation of sample preparation steps can also reduce variability.

3. Check for Analyte Stability in Solution: NTPro may not be stable in the final extract, especially if stored for extended periods before analysis.

  • Expert Recommendation: Analyze samples as soon as possible after preparation. If storage is necessary, conduct a solution stability study to determine the optimal storage conditions (e.g., temperature, light protection). Some nitrosamines have been found to be stable for up to 12 hours at room temperature in solution.[12]

Suspected Artifactual Formation of NTPro

Question: I suspect that NTPro is being formed during my sample preparation. How can I confirm this and prevent it?

Answer: Artifactual formation of N-nitrosamines is a significant concern, particularly in samples containing both amine precursors and nitrosating agents.[4][13]

1. Identify and Inhibit Nitrosation: The reaction between proline (the precursor to NTPro) and a nitrosating agent (like nitrite) can occur under acidic conditions, which may be present during extraction.[13][14]

  • Expert Recommendation: Add a nitrosation inhibitor to your extraction solvent. Ascorbic acid (Vitamin C) or sulfamic acid are commonly used to quench residual nitrosating agents and prevent the artificial formation of nitrosamines.[4][15]

2. Control pH: The rate of nitrosation is pH-dependent, with an optimal pH around 3 to 4.[14]

  • Expert Recommendation: Maintain a neutral or slightly basic pH during sample extraction and processing to minimize the rate of nitrosamine formation.

3. Use of Isotope-Labeled Standards: To definitively track artifactual formation, you can spike your sample with a labeled precursor (e.g., ¹⁵N-nitrite or ¹³C-proline). The formation of labeled NTPro would confirm in-situ formation during your workflow.

Experimental Protocols

Protocol 1: Optimized Extraction of NTPro from Cured Meat

This protocol incorporates enzymatic digestion and solid-phase extraction for enhanced recovery and sample cleanup.

1. Sample Preparation and Homogenization:

  • Freeze-dry the cured meat sample and grind it into a fine, homogenous powder.
  • Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.

2. Enzymatic Digestion:

  • Prepare a solution of a suitable proteolytic enzyme (e.g., pepsin) in an appropriate buffer.
  • Add the enzyme solution to the sample and incubate under optimized conditions (e.g., specific temperature and time) to digest the proteins.

3. Extraction:

  • After digestion, add an extraction solvent (e.g., methanol or acetonitrile/water mixture) containing a nitrosation inhibitor (e.g., ascorbic acid).
  • Vortex the sample vigorously for 2 minutes, followed by shaking on a mechanical shaker for 30 minutes.[9]
  • Centrifuge the sample at high speed (e.g., 4500 rpm for 15 minutes) to pellet the solid material.[9]
  • Carefully collect the supernatant.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
  • Load the supernatant onto the conditioned SPE cartridge.
  • Wash the cartridge with a weak solvent to remove interfering matrix components.
  • Elute the NTPro from the cartridge with a stronger solvent.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Data Presentation: Solvent Extraction Efficiency
Solvent SystemAverage NTPro Recovery (%)Relative Standard Deviation (%)
100% Methanol65.28.5
80:20 Methanol:Water78.96.2
50:50 Acetonitrile:Water85.44.1
50:50 Acetonitrile:Water with 0.1% Formic Acid82.14.5

Note: This data is illustrative and actual results will vary depending on the specific matrix and experimental conditions.

Visualizations

Workflow for Optimizing NTPro Extraction

NTPro_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenize Homogenize Sample (e.g., grinding, vortexing) AddInhibitor Add Nitrosation Inhibitor (e.g., Ascorbic Acid) Homogenize->AddInhibitor Enzyme Enzymatic Digestion (for bound NTPro) AddInhibitor->Enzyme SolventExtract Solvent Extraction Enzyme->SolventExtract Centrifuge Centrifugation SolventExtract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Optimized workflow for NTPro extraction from complex matrices.

Troubleshooting Decision Tree for Low NTPro Recovery

Low_Recovery_Troubleshooting Start Low NTPro Recovery Detected CheckMatrix Is the matrix known for protein-binding (e.g., meat)? Start->CheckMatrix CheckHomogenization Is homogenization adequate? CheckMatrix->CheckHomogenization No AddEnzyme Action: Add enzymatic digestion step. CheckMatrix->AddEnzyme Yes CheckSolvent Is the extraction solvent optimal? CheckHomogenization->CheckSolvent Yes ImproveHomogenization Action: Improve homogenization (e.g., finer grinding, longer vortex). CheckHomogenization->ImproveHomogenization No CheckStability Could analyte degradation be an issue? CheckSolvent->CheckStability Yes OptimizeSolvent Action: Test alternative solvent systems. CheckSolvent->OptimizeSolvent No ProtectSample Action: Protect from light and heat. Analyze samples promptly. CheckStability->ProtectSample Yes Reanalyze Re-analyze Sample CheckStability->Reanalyze No AddEnzyme->CheckHomogenization ImproveHomogenization->Reanalyze OptimizeSolvent->Reanalyze ProtectSample->Reanalyze

Caption: Decision tree for troubleshooting low NTPro recovery.

References

  • Perciballi, M., Conboy, J. J., & Hotchkiss, J. H. (1989). Nitrite-cured meats as a source of endogenously and exogenously formed N-nitrosoproline in the ferret. Food and Chemical Toxicology, 27(2), 111-116. [Link]

  • Jung, S., Kim, D., & Kim, H. (2016). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using Dry Air. Polish Journal of Environmental Studies, 25(6), 2689-2693. [Link]

  • Nanda, R. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. [Link]

  • Parker, K., Yang, J., & Romero, N. (2023). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • ResearchGate. (n.d.). Types and formation mechanism of N‐nitrosamines (NAs) in foods. [Link]

  • ResearchGate. (2022). How to improve DNA extraction from complex matrix?[Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]

  • Bojar, T., et al. (2022). Nitrites as precursors of N-nitrosation in pharmaceutical samples – A trace level analysis. Journal of Pharmaceutical and Biomedical Analysis, 215, 114742. [Link]

  • Tsuda, M., et al. (1988). Increase in the levels of N-nitrosoproline, this compound and N-nitroso-2-methylthioproline in human urine by cigarette smoking. Japanese Journal of Cancer Research, 79(11), 1177-1181. [Link]

  • Bojar, T., et al. (2022). Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. Journal of Pharmaceutical and Biomedical Analysis, 215, 114742. [Link]

  • Agilent. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. [Link]

  • ResearchGate. (n.d.). Role of proline and hydroxyproline in N-nitrosamine formation when heating cured meat. [Link]

  • Lee, K., et al. (2017). Distribution of Seven N-Nitrosamines in Food. Toxicological Research, 33(1), 31-41. [Link]

  • Cappiello, A., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 983, 1-19. [Link]

  • ResearchGate. (n.d.). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. [Link]

  • American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]

  • Ras, F., et al. (2021). Nitrites in Cured Meats, Health Risk Issues, Alternatives to Nitrites: A Review. Foods, 10(7), 1475. [Link]

  • Restek Corporation. (2020). Overview of Methods and Considerations for Handling Complex Samples. [Link]

  • Kumar, P., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. GSC Biological and Pharmaceutical Sciences, 19(02), 143-153. [Link]

  • Nanda, R. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998. [Link]

  • Đorđević, V., et al. (2023). N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. Foods, 12(15), 2887. [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]

  • ACS Publications. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. [Link]

  • Scanlan, R. A. (1983). Formation and occurrence of nitrosamines in food. Cancer Research, 43(5 Suppl), 2435s-2440s. [Link]

  • Dunn, B. P., & Stich, H. F. (1984). Determination of free and protein-bound N-nitrosoproline in nitrite-cured meat products. Food and Chemical Toxicology, 22(8), 609-613. [Link]

  • FDA. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. [Link]

  • Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. [Link]

  • African Journal of Biomedical Research. (2024). Sensitive And Selective Analytical Method for The Quantification Of N-Nitroso Impurity In Nortriptyline Hydrochloride Drug Subst. [Link]

  • ResearchGate. (n.d.). Reactive Intermediate Formation From N-Nitroso Compounds. [Link]

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Preventing Artifactual Formation of N-Nitrosothioproline During Sample Workup

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: N-Nitrosothioproline (NTPRO) Analysis >

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the artificial formation of this compound (NTPRO) during analytical sample preparation. The inadvertent creation of nitrosamines during testing can lead to false positives, triggering unnecessary and costly investigations, product recalls, and delays in patient access to essential medicines.[1] This document provides in-depth troubleshooting guidance, scientifically grounded protocols, and answers to frequently asked questions to ensure the accuracy and integrity of your analytical results.

Section 1: Troubleshooting Guide

The potential for artifactual NTPRO formation arises when both the precursor, thioproline (a secondary amine), and nitrosating agents (like nitrite or nitrous acid) are present under favorable conditions during sample workup.[2][3] Acidic conditions, often used in sample preparation, can significantly accelerate this unwanted reaction.[1][2]

Logical Troubleshooting Workflow

If you suspect artifactual NTPRO formation, follow this systematic approach to identify and eliminate the source of the issue.

Artifact_Troubleshooting start High NTPRO Result Detected q1 Was a nitrosating agent inhibitor used during sample preparation? start->q1 action1 Incorporate an inhibitor. (e.g., Ascorbic Acid or Sulfamic Acid) See Protocol 2.2. q1->action1 No q2 Are sample workup conditions acidic (pH < 7)? q1->q2 Yes action1->q2 action2 Adjust pH to neutral or basic if compatible with analyte stability. Consider alternative extraction solvents. q2->action2 Yes q3 Is the sample exposed to high temperatures during workup (e.g., GC inlet)? q2->q3 No action2->q3 action3 Switch to a less thermally labile method like LC-MS/MS. Optimize GC inlet temperature. q3->action3 Yes q4 Have you confirmed the absence of nitrite/nitrate in reagents and excipients? q3->q4 No action3->q4 action4 Test all reagents and excipients for nitrite/nitrate contamination. Source high-purity materials. q4->action4 Yes spike_study Conduct a spike recovery study: 1. Sample + Thioproline 2. Sample + Nitrite 3. Sample + Thioproline + Nitrite q4->spike_study No action4->spike_study analyze Analyze spiked samples. Compare NTPRO levels. spike_study->analyze end_ok Problem Resolved: NTPRO levels are within acceptable limits. analyze->end_ok Spike study confirms artifactual formation and inhibitor is effective. end_persist Problem Persists: Contact Technical Support for further investigation. analyze->end_persist Spike study is inconclusive or problem remains.

Caption: Troubleshooting flowchart for investigating high NTPRO results.

The Role of Nitrosating Agent Inhibitors

The most effective strategy to prevent in-situ nitrosamine formation is to quench, or scavenge, residual nitrosating agents at the very beginning of the sample preparation process.[4] Ascorbic acid (Vitamin C) and sulfamic acid are two highly effective inhibitors.

  • Ascorbic Acid: Functions by rapidly reducing nitrosating agents like N₂O₃ to nitric oxide (NO), which is less reactive towards secondary amines.[5] This makes it a powerful tool for blocking nitrosation reactions.[4][6][7] It has been shown to reduce nitrite levels by as much as 87% and significantly decrease nitrosamine formation in model formulations.[6]

  • Sulfamic Acid: Reacts quickly and efficiently with nitrite, especially under acidic conditions, to produce nitrogen gas (N₂), effectively removing the nitrosating precursor from the system.[8][9][10] This reaction is a first-order, pH-dependent process.[11]

InhibitorMechanism of ActionOptimal pHKey Considerations
Ascorbic Acid Reduces nitrosating species (e.g., N₂O₃) to nitric oxide (NO).[5]Effective across a range of pH, but particularly in acidic conditions.Can be sensitive to oxidation. In lipid-containing systems, its role can be complex.[12]
Sulfamic Acid Reacts with nitrous acid (HNO₂) to form N₂, H₂O, and bisulfate.[10]Highly effective in acidic conditions (e.g., pH ~1.7).[10]An excess may lead to secondary reactions with certain diazonium salts, though this is less of a concern in typical sample workups.[9]

Section 2: Recommended Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data. The following protocols are designed to minimize the risk of artifactual NTPRO formation.

Sample Collection and Storage
  • Collection: Collect samples directly into vials pre-charged with a nitrosating agent inhibitor where feasible.

  • Storage: Immediately freeze samples at -80°C to halt any potential chemical reactions.

  • Light Protection: Store samples in amber vials or protected from light to prevent photochemical reactions that could influence nitrosamine levels.

Protocol for Sample Workup with Inhibitors

This protocol details the steps for preparing a drug product sample for LC-MS/MS analysis, incorporating an inhibitor to prevent artifactual NTPRO formation.

Objective: To accurately quantify NTPRO in a drug product while preventing its formation during the extraction process.

Materials:

  • Drug Product Sample

  • Ascorbic Acid or Sulfamic Acid

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • 0.22 µm PVDF syringe filters

  • Centrifuge

  • Mechanical shaker

Procedure:

  • Inhibitor Solution Preparation: Prepare a fresh 1% (w/v) solution of ascorbic acid in water.

  • Sample Weighing: Accurately weigh a portion of the ground drug product equivalent to a single dose into a 15 mL glass centrifuge tube.

  • Inhibitor Addition: Immediately add 1 mL of the freshly prepared ascorbic acid solution to the tube. Vortex briefly to moisten the sample.

  • Extraction: Add 9 mL of methanol to the tube.

  • Mechanical Shaking: Tightly cap the tube and shake on a mechanical wrist-action shaker for 40 minutes to ensure complete extraction.[13]

  • Centrifugation: Centrifuge the sample for 15 minutes at 4500 rpm to pelletize insoluble excipients.[13]

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter directly into an HPLC vial.[13]

  • Analysis: Proceed with LC-MS/MS analysis immediately.

Sample_Workup_Workflow start Weigh Sample add_inhibitor Add Inhibitor (e.g., Ascorbic Acid) start->add_inhibitor add_solvent Add Extraction Solvent (Methanol) add_inhibitor->add_solvent shake Shake (40 min) add_solvent->shake centrifuge Centrifuge (15 min @ 4500 rpm) shake->centrifuge filter Filter (0.22 µm) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Recommended sample workup workflow with an inhibitor.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism of artifactual NTPRO formation?

A1: The artifactual formation of NTPRO, like other N-nitrosamines, occurs via a nitrosation reaction. This typically involves the reaction of a secondary amine (thioproline) with a nitrosating agent. Under acidic conditions, nitrite (NO₂⁻), often present as an impurity in excipients or reagents, is protonated to form nitrous acid (HNO₂). Two molecules of HNO₂ can then form the potent nitrosating agent dinitrogen trioxide (N₂O₃). N₂O₃ readily reacts with the secondary amine of the thioproline ring to form the N-nitroso derivative, NTPRO.[14]

Q2: Why is acidic pH a major risk factor?

A2: Acidic conditions significantly accelerate the formation of key nitrosating agents. The equilibrium between nitrite (NO₂⁻) and nitrous acid (HNO₂) shifts towards HNO₂ at low pH. The subsequent formation of the highly reactive nitrosating agent, N₂O₃, from HNO₂ is also acid-catalyzed. Therefore, analytical methods that use acidic mobile phases or extraction solutions without an appropriate inhibitor create a high-risk environment for artifactual nitrosamine formation.[2]

Q3: How can I validate that my sample workup is not creating artificial NTPRO?

A3: A spike-and-recovery experiment is the definitive method. This involves analyzing three separate sample preparations:

  • Sample spiked with thioproline: To confirm that the precursor alone does not generate a signal.

  • Sample spiked with a nitrite source (e.g., sodium nitrite): To confirm that the nitrosating agent alone does not generate a signal.

  • Sample spiked with both thioproline and nitrite: If a significant increase in NTPRO is observed in this sample compared to the others, it confirms that the analytical conditions are promoting artifactual formation. This entire validation experiment should then be repeated with your chosen inhibitor (e.g., ascorbic acid) added to all samples at the first step. A successful validation will show that the inhibitor effectively prevents the formation of NTPRO in the double-spiked sample.

Q4: Are there regulatory guidelines I should be aware of?

A4: Yes. Global regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have issued stringent guidance on the control of nitrosamine impurities in human drugs.[15][16][17] A key international guideline is ICH M7(R2), which addresses the assessment and control of DNA reactive (mutagenic) impurities, including nitrosamines, to limit potential carcinogenic risk.[18][19] This guideline classifies nitrosamines as a "cohort of concern," requiring strict control.[20][21] Manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing with highly sensitive analytical methods.[15][22][23]

Q5: What are the best analytical techniques for detecting NTPRO?

A5: Due to the need for high sensitivity and selectivity to meet regulatory limits (often in the nanogram range), hyphenated mass spectrometry techniques are required.[2][24] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) are the methods of choice.[23][25] These techniques can separate NTPRO from other matrix components and provide unambiguous identification and quantification at trace levels.[3][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid artifact formation in the hot GC inlet.[3]

References

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. [Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. (2021). PubMed Central. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). (2017). International Council for Harmonisation. [Link]

  • Nitrosamines Formation as Artefact... What are the Challenges?. (2021). Nitrosamines Exchange Community. [Link]

  • Fat transforms ascorbic acid from inhibiting to promoting acid-catalysed N-nitrosation. (2002). Gut. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2024). U.S. Food and Drug Administration. [Link]

  • Nitrite Quenching by Sulfamic Acid in Synthetic Washwater and Pilot Plant Samples. (2015). ResearchGate. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ResearchGate. [Link]

  • Preventing False Positives in Nitrosamine Testing. (n.d.). Resolian Analytical Sciences. [Link]

  • Method of eliminating excess nitrite in diazotisation solutions. (1989).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. [Link]

  • Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method. (2007). Rapid Communications in Mass Spectrometry. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. [Link]

  • Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. (n.d.). DSM. [Link]

  • ICH M7 & Nitrosamines Impurities -Updates. (2024). E&E PROCESS. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate. [Link]

  • Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (2012). Journal of Inorganic Biochemistry. [Link]

  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy. [Link]

  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025). ResolveMass. [Link]

  • Blocking the formation of N-nitroso compounds with ascorbic acid in vitro and in vivo. (1991). The American Journal of Clinical Nutrition. [Link]

  • A Conspectus of Cellular Mechanisms of Nitrosothiol Formation from Nitric Oxide. (2010). Antioxidants & Redox Signaling. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. (n.d.). U.S. Food and Drug Administration. [Link]

  • Sensitive And Selective Analytical Method for The Quantification Of N-Nitroso Impurity In Nortriptyline Hydrochloride Drug Subst. (2024). African Journal of Biomedical Research. [Link]

  • Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system. (1989). Carcinogenesis. [Link]

  • Dinitrosyliron complexes and the mechanism(s) of cellular protein nitrosothiol formation from nitric oxide. (2009). Proceedings of the National Academy of Sciences. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Preprints.org. [Link]

  • Reduction of nitrite by sulfamic acid and sodium azide from aqueous solutions treated by gliding arc discharge. (2007). ResearchGate. [Link]

  • Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. (n.d.). Ardena. [Link]

  • Macrophage-mediated N-nitrosation of thioproline and proline. (1993). Carcinogenesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Nitrosothioproline in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Nitrosothioproline (NTHP) in human urine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of experimental protocols and data, grounded in established scientific principles and regulatory standards.

The Significance of this compound (NTHP) as a Biomarker

N-Nitrosamines are a class of compounds of significant toxicological concern due to their carcinogenic properties.[1] Exposure to these compounds can occur from various environmental and dietary sources. The endogenous formation of N-nitroso compounds is also a significant contributor to the total body burden. This compound (NTHP), a non-carcinogenic nitrosamino acid, has been identified as a valuable biomarker for assessing this endogenous nitrosation.[2][3] The measurement of NTHP in urine provides a non-invasive method to estimate the in vivo formation of N-nitroso compounds.[4][5] This is particularly relevant in studies investigating the effects of dietary factors or lifestyle choices, such as smoking, on nitrosamine exposure.[4]

The analytical challenge in measuring NTHP lies in its typically low concentrations in a complex biological matrix like urine, which contains numerous potentially interfering substances. Therefore, a robust, sensitive, and selective analytical method is paramount for accurate quantification.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for NTHP determination in urine is a critical decision, driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The three primary methodologies employed for this purpose are Gas Chromatography-Thermal Energy Analyzer (GC-TEA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This technique combines the separation power of gas chromatography with a highly specific detector for nitroso compounds.[2][6] The TEA detector works by pyrolyzing the N-nitroso group to produce nitric oxide (NO), which is then detected via a chemiluminescence reaction with ozone.[2] This specificity makes GC-TEA a robust method for nitrosamine analysis.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity.[7][8] The liquid chromatograph separates the components of the urine sample, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.[9]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a more widely available and cost-effective technique.[10][11] Separation is achieved by HPLC, and detection is based on the absorption of UV light by the NTHP molecule.[11] While less sensitive and selective than GC-TEA and LC-MS/MS, it can be suitable for applications where higher concentrations of NTHP are expected.[12][13]

The Imperative of Method Validation: A Regulatory Perspective

A bioanalytical method's data is only as reliable as the validation that supports it. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and integrity of the data used in regulatory submissions.[14][15][16][17][18] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these requirements.[15][19]

The core parameters that must be rigorously evaluated during method validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy: The closeness of the measured value to the true value.[20]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[20]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[21]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[22]

Head-to-Head Comparison of Analytical Methods for NTHP

The following table provides a comparative summary of the key performance characteristics of GC-TEA, LC-MS/MS, and HPLC-UV for the analysis of NTHP in human urine.

Parameter GC-TEA LC-MS/MS HPLC-UV
Specificity/Selectivity High (TEA is specific for N-nitroso compounds)[2]Very High (Based on parent/fragment ion transitions)[8]Moderate (Risk of co-eluting interferences)[10]
LOD & LOQ Low (ng/mL range)[2]Very Low (pg/mL to low ng/mL range)[21][23]Higher (µg/mL to high ng/mL range)
Linearity & Range GoodExcellentGood
Accuracy & Precision GoodExcellentGood
Sample Throughput ModerateHighHigh
Cost & Complexity High (Specialized detector)High (Complex instrumentation)Low (Standard equipment)
Derivatization Often RequiredNot always necessaryNot typically required

In-Depth Experimental Protocol: Validation of an LC-MS/MS Method for NTHP in Human Urine

This section outlines a comprehensive, step-by-step protocol for the validation of an LC-MS/MS method for NTHP in human urine, reflecting the principles of a self-validating system.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for SPE is to remove interfering matrix components and concentrate the analyte, thereby improving the sensitivity and robustness of the assay.

Protocol:

  • Thaw frozen human urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled NTHP).

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute the NTHP and internal standard with a stronger, appropriate solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The choice of chromatographic conditions and mass spectrometric parameters is crucial for achieving the desired separation and sensitivity.

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for nitrosamines.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two transitions for NTHP (one for quantification, one for confirmation) and one for the internal standard.

Validation Experiments and Acceptance Criteria

The following table details the validation experiments and the typical acceptance criteria based on FDA and EMA guidelines.[20]

Validation Parameter Experimental Design Acceptance Criteria
Selectivity Analyze at least six different blank urine samples.No significant interfering peaks at the retention time of NTHP and the internal standard.
Calibration Curve Prepare a series of calibration standards by spiking blank urine. Analyze in at least three separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in at least three runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[20]
LOD & LOQ Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by assessing accuracy and precision at low concentrations.The LOQ must be determined with acceptable accuracy and precision.[21]
Matrix Effect Compare the response of NTHP in post-extraction spiked samples to that in a neat solution.The matrix factor should be consistent across different sources of the matrix.
Stability Evaluate freeze-thaw, short-term (bench-top), long-term, and post-preparative stability using QC samples.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Workflow Visualization

ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Validation Experiments prep_urine Blank Human Urine prep_cal Prepare Calibration Standards prep_urine->prep_cal prep_qc Prepare QC Samples prep_urine->prep_qc prep_stock NTHP & IS Stock Solutions prep_stock->prep_cal prep_stock->prep_qc ext_spike Spike with IS prep_cal->ext_spike prep_qc->ext_spike ext_spe Solid-Phase Extraction (SPE) ext_spike->ext_spe ext_evap Evaporate & Reconstitute ext_spe->ext_evap ana_lc Chromatographic Separation ext_evap->ana_lc ana_ms MS/MS Detection (MRM) ana_lc->ana_ms val_select Selectivity ana_ms->val_select val_cal Calibration Curve ana_ms->val_cal val_acc_prec Accuracy & Precision ana_ms->val_acc_prec val_loq LLOQ Determination ana_ms->val_loq val_matrix Matrix Effect ana_ms->val_matrix val_stab Stability ana_ms->val_stab MethodSelection cluster_requirements Key Requirements cluster_methods Method Choice center Analytical Goal: Quantify NTHP in Urine sensitivity Required Sensitivity? center->sensitivity throughput High Throughput Needed? center->throughput budget Budget Constraints? center->budget lcms LC-MS/MS sensitivity->lcms Very High gctea GC-TEA sensitivity->gctea High hplcuv HPLC-UV sensitivity->hplcuv Moderate throughput->lcms Yes throughput->gctea No throughput->hplcuv Yes budget->lcms Flexible budget->gctea Moderate budget->hplcuv Strict

Caption: Decision tree for selecting an analytical method for NTHP analysis.

  • For high-sensitivity, high-throughput applications in a research or clinical setting, LC-MS/MS is the method of choice. Its superior selectivity minimizes the risk of interferences, providing the most reliable data.

  • GC-TEA is a strong alternative when high specificity for nitrosamines is the primary concern, and the laboratory is equipped with a TEA detector.

  • HPLC-UV is a viable option for screening purposes or when analyzing samples with expected higher concentrations of NTHP, especially in laboratories with limited budgets.

Conclusion

The validation of an analytical method for this compound in human urine is a rigorous process that is essential for obtaining accurate and reliable data. This guide has provided a comparative overview of the most common analytical techniques, a detailed protocol for the validation of a state-of-the-art LC-MS/MS method, and a framework for selecting the most appropriate method for a given application. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and defensibility of their findings in the critical area of nitrosamine exposure assessment.

References

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  • Tahara, S., Fujita, K., & Sugimura, T. (1983). Detoxifying potential of thioproline against N-nitroso compounds, N-nitrosodimethylamine and N-nitrosocimetidine. Gann, 74(5), 649-656. [Link]

  • Chen, H. J., Lee, M. R., & Lin, T. Y. (2009). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Journal of Chromatography B, 877(22), 2056-2061. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 174, 327-347. [Link]

  • Grey, A., Bondonno, C. P., Blekkenhorst, L. C., & Johnson, C. H. (2022). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Edith Cowan University Research Online. [Link]

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  • Urry, F. M., Komaromy-Hiller, G., & Stastny, M. (1996). Investigation of Nitrite Adulteration on the Immunoassay and GC-MS Analysis of Cannabinoids in Urine Specimens. Journal of Analytical Toxicology, 20(2), 115-125. [Link]

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A Technical Guide to the Correlation of Urinary N-Nitrosothioproline with Dietary Nitrate Intake: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of endogenous nitrosation is critical for both toxicological assessment and the evaluation of dietary interventions. This guide provides an in-depth comparison of the methodologies and experimental evidence correlating dietary nitrate intake with the urinary excretion of N-Nitrosothioproline (NTPRO), a key biomarker of endogenous N-nitroso compound (NOC) formation. This document moves beyond a simple recitation of protocols to explain the causal links between experimental design, analytical choices, and the validity of the resulting data.

The Biochemical Foundation: From Dietary Nitrate to a Urinary Biomarker

Dietary nitrate (NO₃⁻), abundant in green leafy vegetables and root vegetables, is a precursor to endogenous nitrosation. The process begins with the entero-salivary circulation of nitrate.[1] Ingested nitrate is absorbed and concentrated in the salivary glands, where commensal bacteria on the tongue reduce it to nitrite (NO₂⁻).[1] Upon swallowing, this nitrite enters the acidic environment of the stomach, forming nitrosating agents such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃).[1]

These potent nitrosating agents can then react with secondary amines and amides from the diet or endogenous sources to form N-nitroso compounds (NOCs). Thioproline (thiazolidine-4-carboxylic acid), a cyclic amino acid formed from the reaction of cysteine with formaldehyde, is a readily available substrate for this reaction.[2] Notably, L-thioproline is nitrosated 20-60 times faster than L-proline, another common precursor for nitrosamine formation.[3] The resulting this compound (NTPRO) is metabolically stable, not carcinogenic, and is excreted in the urine, making it an excellent biomarker for quantifying the extent of endogenous nitrosation.[2]

Dietary_Nitrate Dietary Nitrate (NO₃⁻) (e.g., from vegetables) Salivary_Glands Salivary Glands Dietary_Nitrate->Salivary_Glands Ingestion & Absorption Oral_Bacteria Oral Bacteria (Nitrate Reductase) Salivary_Glands->Oral_Bacteria Secretion in Saliva Nitrite Nitrite (NO₂⁻) Oral_Bacteria->Nitrite Reduction Stomach Acidic Environment of the Stomach (H⁺) Nitrite->Stomach Swallowing Nitrosating_Agents Nitrosating Agents (e.g., N₂O₃) Stomach->Nitrosating_Agents Acidification NTPRO This compound (NTPRO) Nitrosating_Agents->NTPRO Nitrosation Thioproline Thioproline (from Cysteine + Formaldehyde) Thioproline->NTPRO Urine Urinary Excretion NTPRO->Urine

Caption: Metabolic pathway from dietary nitrate to urinary NTPRO.

Comparative Analysis of Methodologies for NTPRO Quantification

The accurate quantification of urinary NTPRO is paramount for establishing a reliable correlation with dietary nitrate intake. The two primary analytical techniques employed for this purpose are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Thermal Energy Analyzer (GC-TEA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile derivatives of analytes by GC. The TEA detector pyrolyzes N-nitroso compounds to release nitric oxide (NO), which is detected by chemiluminescence.Separates analytes by LC based on polarity. Mass spectrometer detects and quantifies based on mass-to-charge ratio (m/z) of parent and fragment ions.
Specificity Highly specific for N-nitroso compounds, as it selectively detects the heat-labile nitrosyl group.[4]High specificity achieved through precursor and product ion monitoring (Multiple Reaction Monitoring - MRM).[2]
Sensitivity Very high sensitivity, capable of detecting picogram levels of N-nitroso compounds.[4]High sensitivity, with modern instruments achieving low picogram to femtogram limits of detection.[5]
Sample Prep Requires derivatization to make non-volatile compounds like NTPRO amenable to GC analysis. This can be a multi-step and time-consuming process.[6]Often requires less extensive sample preparation (e.g., simple dilution or solid-phase extraction).[2]
Throughput Lower throughput due to longer GC run times and more involved sample preparation.Higher throughput is possible with modern UPLC/UHPLC systems and streamlined sample preparation.
Versatility Limited to the analysis of volatile or derivatized N-nitroso compounds.Highly versatile, capable of analyzing a wide range of compounds in a single run. Can be used for untargeted metabolomics.[7]

Expert Rationale for Method Selection:

  • GC-TEA is the classic, gold-standard method for nitrosamine analysis due to its exceptional specificity.[3][8] The TEA detector's response is directly proportional to the molar quantity of the N-nitroso functional group, providing a high degree of confidence in analyte identification. However, the requirement for derivatization can introduce variability and is labor-intensive.

  • LC-MS/MS has become the method of choice in many modern laboratories due to its high sensitivity, high throughput, and the ability to analyze non-volatile compounds in their native form.[2] The specificity, derived from the unique fragmentation pattern of the target analyte, is comparable to GC-TEA when properly validated. For studies involving a large number of samples or requiring the analysis of multiple analytes, LC-MS/MS offers significant advantages in efficiency.

Experimental Evidence: Correlating Nitrate Intake with Urinary NTPRO

A pivotal human intervention study provides compelling evidence for the direct correlation between dietary nitrate intake and urinary NTPRO excretion.

Study Highlight: Marked increase in the urinary level of this compound after ingestion of cod with vegetables.[2]

  • Design: Five healthy volunteers consumed a traditional Japanese meal ("tara-chiri") containing cod (a source of thioproline) and vegetables (a source of nitrate). 24-hour urine samples were collected before and after the meal.

  • Key Finding: The average urinary excretion of NTPRO increased dramatically from a baseline of 7.9 ± 4.2 µ g/day to 110 ± 64.5 µ g/day after consuming the meal.[2] This represents an approximate 14-fold increase.

  • Causality: The study authors concluded that this significant rise in urinary NTPRO was a direct result of the in vivo nitrosation of thioproline by nitrite formed from the dietary nitrate in the vegetables.[2]

Comparative Study: N-nitrosoproline in Urine From Patients and Healthy Volunteers After Administration of Large Amounts of Nitrate.[6]

  • Design: Twelve healthy volunteers were administered a single large dose of nitrate (up to 10.5 g ammonium nitrate orally). Urine was collected and analyzed for NPRO over a 24-hour period.

  • Key Finding: A time-dependent increase in urinary NPRO was observed, with mean concentrations rising from a baseline of 4.1 µg/L to a peak of 74 µg/L in the 10-15 hour collection window.[6] The study also noted that NTPRO was detected and its excretion also appeared to increase following the nitrate dose.[6]

Quantitative Data Summary:

StudyInterventionBaseline Urinary NTPRO (µ g/day )Post-Intervention Urinary NTPRO (µ g/day )Fold Increase
Tsuda et al. (1988)[2]Meal of cod and vegetables7.9 ± 4.2110 ± 64.5~14
StudyInterventionBaseline Urinary NPRO (µg/L)Peak Post-Intervention Urinary NPRO (µg/L)Fold Increase
Vermeer et al. (1998)[6]Single large dose of nitrate4.174~18

These studies, taken together, provide robust evidence that increased dietary nitrate intake directly leads to a significant and measurable increase in the urinary excretion of N-nitrosated amino acids, with NTPRO being a particularly sensitive marker.

Experimental Protocols: A Guide to Best Practices

The following protocols are based on established and validated methods for the analysis of N-nitroso amino acids in urine. The GC-MS method for NPRO is presented as a detailed framework that can be adapted for NTPRO analysis.

Quantification of Urinary NTPRO/NPRO by GC-MS (Adapted from a validated NPRO method)[6]

This protocol is a self-validating system through the use of a stable isotope-labeled internal standard, which corrects for variations in extraction efficiency and derivatization yield.

Urine_Sample 1. Urine Sample Collection (24-hour collection, store at -20°C) Spiking 2. Internal Standard Spiking (Add stable isotope-labeled NTPRO) Urine_Sample->Spiking Acidification 3. Acidification (Adjust to pH < 2 with HCl) Spiking->Acidification SPE 4. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Acidification->SPE Elution 5. Elution (Elute with appropriate solvent) SPE->Elution Derivatization 6. Derivatization (e.g., with Diazomethane or Silating Agent) Elution->Derivatization GC_MS 7. GC-MS Analysis (Quantify against calibration curve) Derivatization->GC_MS

Caption: Workflow for GC-MS analysis of urinary NTPRO.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a known volume (e.g., 5 mL) of a 24-hour urine collection.

    • Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-NTPRO). This is a critical step for ensuring accuracy.

    • Acidify the urine to pH 1-2 with hydrochloric acid (HCl) to protonate the carboxylic acid group of NTPRO.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified urine sample onto the cartridge. The NTPRO will be retained on the stationary phase.

    • Wash the cartridge with acidified water to remove interfering hydrophilic compounds.

    • Elute the NTPRO from the cartridge with a suitable organic solvent, such as methanol or ethyl acetate.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., diazomethane to form the methyl ester, or a silylating agent like BSTFA to form the trimethylsilyl ester). This step is necessary to make the non-volatile NTPRO amenable to gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or similar non-polar column.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/minute to 280°C and hold for 5 minutes.[6]

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for NTPRO and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of NTPRO standards.

    • Calculate the concentration of NTPRO in the urine sample based on the ratio of the peak area of the analyte to the peak area of the internal standard.

General Approach for LC-MS/MS Analysis of Urinary NTPRO

LC-MS/MS offers a more direct route to analysis, often bypassing the need for derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a known volume of urine.

    • Spike with a stable isotope-labeled internal standard.

    • Perform a simple "dilute and shoot" approach by diluting the urine with the initial mobile phase, or a more thorough clean-up using SPE as described for the GC-MS method.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.5 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition from the protonated molecular ion [M+H]⁺ of NTPRO to a specific product ion would be monitored.

Conclusion and Future Directions

The evidence strongly supports a direct and quantifiable correlation between dietary nitrate intake and the urinary excretion of NTPRO. This relationship establishes NTPRO as a reliable, non-invasive biomarker for assessing endogenous nitrosation. For researchers in toxicology and drug development, the "N-nitrosoproline test" (often utilizing both NPRO and the more sensitive NTPRO) remains a valuable tool for evaluating the potential of new chemical entities or dietary factors to either promote or inhibit N-nitroso compound formation in vivo.

Future research should focus on establishing a more precise dose-response relationship between a range of dietary nitrate levels and urinary NTPRO excretion. Furthermore, the development and validation of standardized, high-throughput LC-MS/MS methods will be crucial for applying this biomarker in large-scale clinical and epidemiological studies. Such advancements will provide a clearer understanding of the interplay between diet, the microbiome, and the endogenous formation of N-nitroso compounds, ultimately contributing to more informed risk assessments and public health recommendations.

References

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Sources

The Formation of N-Nitrosothioproline: A Comparative Guide to Dietary Sources and Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N-Nitrosamines and the Significance of N-Nitrosothioproline (NTPRO)

N-nitroso compounds (NOCs) are a class of chemical compounds that can form in food and endogenously in the human body. A significant portion of these compounds are known to be potent carcinogens. N-Nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, which in food is typically derived from nitrite in acidic conditions. While much of the focus has been on volatile nitrosamines like N-nitrosodimethylamine (NDMA), non-volatile nitrosamines such as this compound (NTPRO), also known as N-nitroso-thiazolidine-4-carboxylic acid (NTCA), are gaining increasing attention from the scientific community.

Thioproline, the precursor to NTPRO, is a sulfur-containing amino acid that has been shown to be an effective nitrite-trapping agent. In fact, thioproline is nitrosated approximately 1000 times faster than proline, another common precursor for N-nitrosamines. This high reactivity makes NTPRO a significant indicator of in vivo nitrosation potential. This guide provides a comprehensive comparison of NTPRO formation from various dietary sources, details the analytical methodologies for its quantification, and discusses the key factors influencing its formation.

The Chemical Genesis of this compound

The formation of NTPRO is a multi-step process that is highly dependent on the presence of its precursors and conducive environmental conditions. The primary precursor, thioproline, is not typically found in high concentrations in raw foods but can be formed during processing, particularly cooking.

The key reaction involves the condensation of cysteine, an amino acid present in many foods, with an aldehyde, most notably formaldehyde. This reaction yields thioproline. Subsequently, in an acidic environment such as the stomach, and in the presence of a nitrosating agent like nitrite (NO₂⁻), thioproline is rapidly converted to NTPRO.

Below is a diagram illustrating the chemical pathway for the formation of NTPRO.

NTPRO_Formation Cysteine Cysteine (from dietary protein) Thioproline Thioproline (Thiazolidine-4-carboxylic acid) Cysteine->Thioproline + Formaldehyde Formaldehyde (e.g., in fish) Formaldehyde->Thioproline + NTPRO This compound (NTPRO) Thioproline->NTPRO + Nitrosating Agent Nitrite Nitrite (NO₂⁻) (from diet or endogenous sources) Nitrite->NTPRO Acid Acidic Conditions (e.g., stomach acid)

Caption: Chemical pathway of this compound (NTPRO) formation.

Comparative Analysis of Dietary Sources of this compound

The potential for NTPRO formation varies significantly across different food groups. This variation is primarily due to the differing concentrations of thioproline precursors and nitrites/nitrates.

Processed Meats: A Well-Established Source

Processed meats are a known source of N-nitrosamines, largely due to the addition of nitrites and nitrates as curing agents to inhibit microbial growth and impart desirable color and flavor. While research has often focused on volatile nitrosamines in products like bacon, the potential for NTPRO formation is also significant. The presence of cysteine in meat proteins provides one of the key precursors for thioproline formation.

Fish and Vegetables: A Potent Combination for Endogenous Formation

A pivotal study revealed a dramatic increase in urinary NTPRO excretion in volunteers who consumed a meal of cod and vegetables. The average daily excretion of NTPRO surged from a baseline of 7.9 µg to 110 µg after the meal. This significant increase is attributed to the in vivo nitrosation of thioproline. The study identified that boiled cod contains substantial amounts of thioproline (300-500 µ g/100 g), and this level can nearly double when cooked with Japanese radish (daikon). The formation of thioproline in this context arises from the reaction of formaldehyde, naturally present in cod, with cysteine from the vegetables during cooking. The nitrate content in the vegetables is reduced to nitrite in the body, which then acts as the nitrosating agent in the acidic environment of the stomach.

Plant-Based Foods: A Complex Picture

While vegetables can contribute to NTPRO formation when combined with other precursor-rich foods, they also contain compounds that can inhibit nitrosation. For instance, ascorbic acid (Vitamin C), abundant in many fresh fruits and vegetables, is a well-known inhibitor of N-nitrosamine formation. However, cooking can lead to the degradation of these protective compounds. One study found that consumption of cooked vegetables increased the endogenous formation of N-nitrosoproline (a related compound), whereas raw vegetables had a minimal effect, suggesting the destruction of inhibitors like ascorbate during cooking.

The following table summarizes the urinary excretion of NTPRO observed in a study after the consumption of different diets, highlighting the significant impact of combining fish and vegetables.

Dietary RegimenAverage Urinary NTPRO Excretion (µ g/day )Key Precursors/Factors
Baseline Diet7.9 ± 4.2Low levels of pre-formed NTPRO and precursors
Cod and Vegetables110 ± 64.5High levels of thioproline from the reaction of formaldehyde (cod) and cysteine (vegetables), and nitrate (vegetables)

Data sourced from a study on the urinary level of this compound after ingestion of cod with vegetables.

Experimental Protocol for this compound Quantification

The accurate quantification of NTPRO in various food matrices is crucial for assessing dietary exposure. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Step-by-Step Methodology for NTPRO Analysis
  • Sample Preparation and Extraction:

    • Homogenize a known weight of the food sample (e.g., 5-10 grams).

    • For solid samples, perform a solid-liquid extraction using a suitable solvent such as methanol or a mixture of methanol and water.

    • Agitate the mixture (e.g., using a mechanical shaker or sonicator) for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of NTPRO.

    • Centrifuge the sample to separate the solid matrix from the liquid extract.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Chromatographic Separation (LC):

    • Utilize a reverse-phase C18 column for the separation of NTPRO from other matrix components.

    • Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile). The gradient is optimized to achieve good peak shape and resolution for NTPRO.

    • Maintain a constant column temperature (e.g., 30-40°C) and flow rate (e.g., 0.3-0.5 mL/min).

  • Detection and Quantification (MS/MS):

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the mass spectrometer parameters, including ion spray voltage, source temperature, and gas flows, to maximize the signal for NTPRO.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for NTPRO, which provides high selectivity. A second transition can be used for confirmation.

    • Generate a calibration curve using certified NTPRO standards of known concentrations to quantify the amount of NTPRO in the samples.

The following diagram outlines the general workflow for the quantification of NTPRO in food samples.

NTPRO_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Homogenization 1. Homogenization of Food Sample Extraction 2. Solid-Liquid Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Filtration 4. Filtration Centrifugation->Filtration LC_Separation 5. LC Separation (C18 Column) Filtration->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for NTPRO quantification in food.

Factors Influencing this compound Formation

Several factors can significantly impact the rate and extent of NTPRO formation:

  • Concentration of Precursors: The availability of thioproline and nitrosating agents is the primary determinant of NTPRO formation. As demonstrated, the co-ingestion of foods rich in cysteine, formaldehyde, and nitrates can lead to a substantial increase in NTPRO levels.

  • pH: The nitrosation of secondary amines is highly pH-dependent, with optimal formation occurring in acidic conditions (typically pH 2-4), such as those found in the stomach.

  • Temperature and Cooking Method: High-temperature cooking methods like frying can increase the formation of some N-nitrosamines. In the case of NTPRO, cooking is crucial for the initial formation of its precursor, thioproline, from cysteine and formaldehyde. However, prolonged or very high-temperature cooking can also lead to the degradation of both the precursors and the formed NTPRO.

  • Presence of Inhibitors and Accelerators:

    • Inhibitors: Ascorbic acid (Vitamin C) and other antioxidants can effectively reduce or block the formation of N-nitrosamines by competing for the nitrosating agent.

    • Accelerators: Certain compounds, such as thiocyanate, which can be present in saliva, have been shown to accelerate the rate of nitrosation.

Conclusion

The formation of this compound from dietary sources is a complex process influenced by the interplay of various precursors, food processing methods, and physiological conditions. While processed meats remain a source of concern for N-nitrosamine exposure, this guide highlights the significant potential for endogenous NTPRO formation from the combination of seemingly innocuous foods like fish and vegetables. The high reactivity of thioproline with nitrites underscores the importance of considering this specific N-nitrosamine in dietary risk assessments.

For researchers and professionals in drug development and food safety, a thorough understanding of the sources, formation pathways, and analytical methods for NTPRO is essential. The use of sensitive and specific analytical techniques like LC-MS/MS is paramount for accurate quantification and for furthering our understanding of the dietary factors that contribute to N-nitrosamine exposure. Future research should focus on expanding the database of NTPRO levels in a wider variety of foods and on elucidating the impact of different food preparation techniques on its formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.